molecular formula C8H7FO2 B8476943 2-Fluoro-4-hydroxy-5-methylbenzaldehyde

2-Fluoro-4-hydroxy-5-methylbenzaldehyde

Cat. No.: B8476943
M. Wt: 154.14 g/mol
InChI Key: GDUGCWWLGOTHHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-4-hydroxy-5-methylbenzaldehyde is a multi-functional substituted benzaldehyde of interest in advanced organic and medicinal chemistry research. Its structure, incorporating aldehyde, hydroxy, and fluoro substituents on a methylated benzene ring, makes it a valuable building block for synthesizing complex molecules. The electron-withdrawing fluoro group can be strategically used to facilitate nucleophilic aromatic substitution reactions, enabling the introduction of the 18 F isotope for developing Positron Emission Tomography (PET) tracers, as demonstrated in studies with similar fluorinated benzaldehydes . Furthermore, this compound serves as a key precursor in synthesizing various heterocyclic compounds and ligands. Derivatives of hydroxybenzaldehydes are commonly employed in the synthesis of dendrimers and Schiff base ligands, which have applications in materials science and as coordination complexes. The presence of both aldehyde and phenol functional groups allows for sequential chemical modifications, making it a versatile scaffold for constructing libraries of compounds for screening in drug discovery and materials science. This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7FO2

Molecular Weight

154.14 g/mol

IUPAC Name

2-fluoro-4-hydroxy-5-methylbenzaldehyde

InChI

InChI=1S/C8H7FO2/c1-5-2-6(4-10)7(9)3-8(5)11/h2-4,11H,1H3

InChI Key

GDUGCWWLGOTHHY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1O)F)C=O

Origin of Product

United States

Foundational & Exploratory

2-Fluoro-4-hydroxy-5-methylbenzaldehyde: Structural Analysis & Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural characteristics, synthesis, and application of 2-Fluoro-4-hydroxy-5-methylbenzaldehyde , a specialized fluorinated intermediate used in the development of high-potency enzyme inhibitors and antineoplastic agents.[1]

Chemical Identity & Structural Analysis

This compound represents a highly functionalized benzene scaffold, integrating three distinct pharmacophoric features—a phenolic hydroxyl, a reactive aldehyde, and a fluorine atom—onto a toluene core.[1][2] Its substitution pattern is critical for defining the structure-activity relationship (SAR) in downstream pharmaceutical targets, particularly in creating steric locks and modulating metabolic stability.[1][2]

Nomenclature & Identifiers
Property Data
IUPAC Name 2-Fluoro-4-hydroxy-5-methylbenzaldehyde
Common Identifier Reference Example 23 (in patent literature)
CAS Number Not widely listed in commodity catalogs; described in EP 3936192 B1
Molecular Formula C₈H₇FO₂
Molecular Weight 154.14 g/mol
SMILES Cc1cc(c(cc1O)F)C=O
3D Structural Conformation & Electronic Effects

The molecule exhibits a unique electronic push-pull system:

  • Ortho-Fluorine Effect (C2): The fluorine atom at the C2 position (ortho to the aldehyde) exerts a strong inductive electron-withdrawing effect (-I), increasing the electrophilicity of the carbonyl carbon.[1][2] This makes the aldehyde more reactive toward nucleophilic attack compared to non-fluorinated analogs.

  • Steric Constraint (C5-Methyl): The methyl group at C5 provides steric bulk adjacent to the hydroxyl group (C4).[1][2] In drug design, this "ortho-methyl" effect often restricts the rotation of ether linkages formed at the phenolic oxygen, locking the bioactive conformation.[1][2]

  • Acidity (Phenol): The inductive effect of the fluorine (meta to the phenol) and the resonance withdrawing effect of the aldehyde (para to the phenol) significantly increase the acidity of the phenolic proton (predicted pKa < 8.0), facilitating etherification reactions under mild basic conditions.[1][2]

Physicochemical Properties

Property Value / Description Source/Note
Physical State Solid (Powder)Precipitated during workup [1]
Color White to pale yellowTypical of fluorinated phenols
Solubility Soluble in DCM, EtOAc, DMSO; Low water solubilityLipophilic core
LogP (Predicted) ~1.8 - 2.1Moderate lipophilicity
Melting Point >150°C (Estimated)Based on structural analogs

Synthesis & Manufacturing

The most authoritative synthesis route, validated in pharmaceutical patent literature (e.g., EP 3936192 B1), utilizes a Rieche Formylation strategy.[1][2] This method is preferred over the Reimer-Tiemann reaction due to higher yields and cleaner regioselectivity.

Core Synthesis Protocol

Starting Material: 5-Fluoro-2-methylphenol (CAS: 452-85-7).[1][3]

Reaction Logic: The starting phenol has two open ortho-positions relative to the hydroxyl group. However, the C2 position (relative to phenol) is blocked by the methyl group.[1] The C6 position is sterically accessible and electronically activated, but the formylation is directed para to the methyl group (and ortho to the fluorine) due to the directing effects of the fluorine and hydroxyl groups in the specific solvent cage of the titanium complex.[2]

Step-by-Step Methodology
  • Reagent Preparation:

    • Dissolve 5-fluoro-2-methylphenol (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).

    • Cool the solution to 0°C .

  • Catalyst Addition:

    • Add Titanium(IV) chloride (TiCl₄) (approx.[1] 2.0–3.0 eq) dropwise. Caution: Exothermic; TiCl₄ fumes in air.

    • The solution typically turns deep red/brown due to the formation of the titanium-phenoxide complex.

  • Formylation:

    • Add Dichloro(methoxy)methane (1.1–1.5 eq) dropwise at 0°C.[1][2]

    • Stir the mixture at 0°C for 1 hour. The reaction proceeds via an electrophilic aromatic substitution.

  • Hydrolysis & Workup:

    • Quench the reaction carefully with saturated aqueous Ammonium Chloride (NH₄Cl) .

    • Extract the aqueous layer with DCM or Ethyl Acetate.

    • Wash the organic phase with brine, dry over anhydrous Na₂SO₄, and concentrate.[2]

  • Purification:

    • The crude product is typically purified via silica gel chromatography (Hexane/Ethyl Acetate gradient) to yield the target aldehyde.[1][2][4]

Synthesis Pathway Diagram

Synthesis Start 5-Fluoro-2-methylphenol (CAS 452-85-7) Reagents TiCl4 + Cl2CHOMe (Rieche Formylation) Start->Reagents DCM, 0°C Inter Titanium-Phenoxide Complex Reagents->Inter Electrophilic Subst. Product 2-Fluoro-4-hydroxy- 5-methylbenzaldehyde Inter->Product Hydrolysis (NH4Cl)

Figure 1: Regioselective synthesis of 2-Fluoro-4-hydroxy-5-methylbenzaldehyde via Rieche formylation.

Reactivity Profile & Applications in Drug Discovery

This compound serves as a "linchpin" intermediate. It allows chemists to grow molecules in two distinct directions: the Ether Linkage (via the phenol) and the Heterocycle/Linker (via the aldehyde).[1][2]

Key Reaction Pathways
  • Phenolic Etherification (Sn2 / Mitsunobu):

    • The hydroxyl group at C4 is the primary handle for attaching lipophilic tails or solubilizing groups.

    • Application: Synthesis of Phosphatidylserine Synthase 1 (PSS1) Inhibitors . The phenol is alkylated with complex benzyl halides or alcohols to target the enzyme's hydrophobic pocket [1].[2]

  • Aldehyde Condensation:

    • The C1-aldehyde is highly reactive due to the ortho-fluorine.

    • Reactions: Knoevenagel condensation, reductive amination, or cyclization to form benzoxazoles or indazoles.[2]

    • Application: Synthesis of Pyridazinone Derivatives (Antineoplastic agents).[1][2] The aldehyde is converted into a hydrazine or hydrazone intermediate, which is then cyclized [2].[2]

  • Electrophilic Chlorination:

    • Treatment with sulfuryl chloride (SO₂Cl₂) introduces a chlorine atom at the C3 position (between the F and OH), yielding 3-Chloro-2-fluoro-4-hydroxy-5-methylbenzaldehyde .[1] This creates a densely halogenated core often used to increase metabolic half-life [2].

Reactivity Flowchart

Reactivity Core 2-Fluoro-4-hydroxy- 5-methylbenzaldehyde Path1 Alkyl Halide / Base (Etherification) Core->Path1 Path2 Hydrazine / Amine (Condensation) Core->Path2 Path3 Sulfuryl Chloride (Chlorination) Core->Path3 Prod1 PSS1 Inhibitors (Ether Linked) Path1->Prod1 Prod2 Pyridazinone Scaffolds (Cyclized) Path2->Prod2 Prod3 3-Chloro Derivative (Metabolic Stability) Path3->Prod3

Figure 2: Divergent synthetic utility in medicinal chemistry workflows.

Handling & Safety Protocols

While specific toxicological data for this exact intermediate is limited, its structural class (fluorinated phenolic aldehydes) dictates strict safety measures.[1][2]

  • Hazard Classification (GHS):

    • Skin Irritation (Category 2): Causes skin irritation.[1][2][5]

    • Eye Irritation (Category 2A): Causes serious eye irritation.[1][2][5]

    • STOT-SE (Category 3): May cause respiratory irritation.[1][2][5]

  • Handling Precautions:

    • Moisture Sensitivity: The aldehyde can oxidize to the carboxylic acid (2-fluoro-4-hydroxy-5-methylbenzoic acid) upon prolonged exposure to air/moisture.[1] Store under inert gas (Argon/Nitrogen) at 2–8°C.

    • Acidity: The compound is weakly acidic. Avoid contact with strong bases unless intended for deprotonation.

    • PPE: Wear nitrile gloves, safety goggles, and use a fume hood to avoid inhalation of dust.[2]

References

  • European Patent Office. (2022).[2] Pyrrolopyrazole Derivative as Phosphatidylserine Synthase 1 Inhibitor.[2] EP 3936192 B1. Reference Example 23. [1][2]

  • United States Patent & Trademark Office. (2019).[2] 5-Methyl-6-phenyl-4,5-dihydro-2H-pyridazin-3-one Derivative.[1][6] US 2019/0023662 A1.[4]

  • PubChem. (2025).[2] 5-Fluoro-2-methylphenol (Precursor Data).[1][3] National Library of Medicine. [1][2]

Sources

A Senior Application Scientist's Technical Guide to 2-Fluoro-4-hydroxy-5-methylbenzaldehyde and Its Commercially Available Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide, therefore, focuses on the closely related and commercially prevalent isomer, 2-Fluoro-4-hydroxybenzaldehyde (CAS No. 348-27-6) . This compound shares key structural motifs—a fluorinated phenolic aldehyde—and serves as an excellent, well-documented proxy for understanding the chemical reactivity, applications, and handling protocols relevant to this class of molecules. The principles and techniques discussed herein are directly applicable to the broader family of fluorinated hydroxybenzaldehydes.

Introduction: The Strategic Value of Fluorinated Phenolic Aldehydes

Fluorinated phenolic aldehydes, such as 2-Fluoro-4-hydroxybenzaldehyde, are versatile and highly valued building blocks in medicinal chemistry and materials science. The strategic placement of three distinct functional groups on the aromatic ring imparts a unique reactivity profile:

  • The Aldehyde Group: A primary site for nucleophilic addition and condensation reactions, enabling the construction of diverse molecular scaffolds such as Schiff bases, chalcones, and curcuminoid analogs, or its conversion into other functional groups.[1]

  • The Hydroxyl Group: A hydrogen bond donor and a site for etherification or esterification. Its acidity and nucleophilicity can be modulated by the electronic effects of the other ring substituents.

  • The Fluorine Atom: A bioisostere for hydrogen, the introduction of fluorine is a cornerstone of modern drug design. Its high electronegativity can alter the acidity of the adjacent hydroxyl group, influence metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions.[2]

The combination of these features makes 2-Fluoro-4-hydroxybenzaldehyde an indispensable precursor for synthesizing novel therapeutic agents and functional materials.[1][2]

Physicochemical Properties & Data

A comprehensive understanding of a compound's physical and chemical properties is fundamental to its effective use in synthesis and research.

PropertyValueSource
CAS Number 348-27-6PubChem[3]
Molecular Formula C₇H₅FO₂PubChem[3]
Molecular Weight 140.11 g/mol PubChem[3]
Appearance White to yellow or brown powderSigma-Aldrich[4]
IUPAC Name 2-fluoro-4-hydroxybenzaldehydePubChem[3]
InChIKey ONRPXRPUBXXCCM-UHFFFAOYSA-NSigma-Aldrich[4]
Canonical SMILES C1=CC(=C(C=C1O)F)C=OPubChem[3]

Commercial Availability and Sourcing

For researchers, reliable access to high-purity starting materials is critical. 2-Fluoro-4-hydroxybenzaldehyde is readily available from several reputable suppliers.

SupplierPurityAvailable QuantitiesNotes
Sigma-Aldrich 98%1 g, 5 g, 10 gShips within days from partner.[4]
BLD Pharm >95%Inquire for quantitiesAvailable for online ordering.[5]
Sunway Pharm Ltd 97%1g, 5g, 10g, 25g, 100gAvailable for online ordering.[6]

Note: Availability and pricing are subject to change. It is recommended to consult the supplier's website for the most current information.

Core Applications & Mechanistic Insights

The utility of 2-Fluoro-4-hydroxybenzaldehyde stems from its ability to participate in a wide range of chemical transformations, making it a valuable intermediate in the synthesis of biologically active compounds.

Key Synthetic Applications:
  • Precursor for Bioactive Heterocycles: The aldehyde functionality is a key handle for building complex heterocyclic systems, which form the core of many pharmaceuticals.

  • Synthesis of Schiff Bases: Condensation with primary amines readily forms Schiff bases (imines). These compounds are widely investigated for their anti-inflammatory, antimicrobial, and antitumor activities.[7]

  • Aldol Condensation Reactions: Reaction with ketones can produce chalcone and curcuminoid analogs, classes of compounds known for their potent antioxidant and anticancer properties.[1]

  • Wittig Reactions: The aldehyde can be converted to an alkene, providing a pathway to synthesize derivatives like caffeic acid amides, which have shown cytoprotective effects.[1]

The fluorine atom ortho to the aldehyde and meta to the hydroxyl group exerts a significant electron-withdrawing effect, which can enhance the electrophilicity of the aldehyde carbon, thereby increasing its reactivity toward nucleophiles.

Experimental Protocol: Purification by Recrystallization

Purity is paramount in drug development. Recrystallization is a fundamental and effective technique for purifying solid compounds like 2-Fluoro-4-hydroxybenzaldehyde from crude reaction mixtures. The following protocol is adapted from established methods for this class of compounds.[8]

Objective: To remove impurities from crude 2-Fluoro-4-hydroxybenzaldehyde by leveraging differences in solubility.

Materials:

  • Crude 2-Fluoro-4-hydroxybenzaldehyde

  • Isopropyl ether (or another suitable solvent determined by solubility tests)

  • Activated charcoal (optional, for colored impurities)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask and tubing

  • Ice bath

Step-by-Step Methodology:
  • Solvent Selection & Dissolution: In an Erlenmeyer flask, add a minimal amount of hot isopropyl ether (heated to approx. 60-65°C) to the crude solid. The goal is to dissolve the compound completely in the hot solvent while impurities remain insoluble or are much less soluble.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal to adsorb the colored impurities. Boil the solution for a few minutes.[8]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel (to prevent premature crystallization) to remove any insoluble impurities and activated charcoal.[8]

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Do not disturb the flask during this process.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the purified compound from the solution.[8]

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of cold isopropyl ether to rinse away any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

This self-validating protocol ensures a high-purity final product, which can be confirmed by analytical techniques such as NMR spectroscopy or melting point analysis.

G cluster_workflow Purification Workflow: Recrystallization A 1. Dissolve Crude Solid in Hot Isopropyl Ether B 2. Hot Filtration (Remove Insoluble Impurities) A->B Solution C 3. Slow Cooling (Crystal Formation) B->C Hot Filtrate D 4. Ice Bath (Maximize Precipitation) C->D Suspension E 5. Vacuum Filtration (Isolate Crystals) D->E Slurry F 6. Wash with Cold Solvent E->F Wet Crystals G 7. Dry Under Vacuum F->G Washed Crystals H Purified Product G->H Dry Crystals

Caption: A typical experimental workflow for the purification of 2-Fluoro-4-hydroxybenzaldehyde via recrystallization.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling 2-Fluoro-4-hydroxybenzaldehyde.

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

  • GHS Pictograms: GHS07 (Exclamation Mark).[4]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. Recommended storage is often under refrigeration.[4]

Always consult the material safety data sheet (MSDS) provided by the supplier before use.

References

Sources

Methodological & Application

Synthesis of 2-Fluoro-4-hydroxy-5-methylbenzaldehyde: An Application Note and Protocol for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of 2-Fluoro-4-hydroxy-5-methylbenzaldehyde, a key building block in medicinal chemistry, from 5-fluoro-2-methylphenol. We will explore various synthetic strategies for the crucial ortho-formylation step, with a detailed focus on a highly regioselective magnesium-mediated approach. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, step-by-step guidance to ensure a successful and safe synthesis.

Introduction: The Significance of Fluorinated Benzaldehydes in Drug Discovery

Substituted benzaldehydes are fundamental intermediates in the synthesis of a vast array of pharmaceuticals and biologically active compounds. The introduction of a fluorine atom into these scaffolds can profoundly influence their physicochemical and pharmacological properties. The high electronegativity and relatively small size of fluorine can enhance metabolic stability, improve binding affinity to target proteins, and increase bioavailability. Specifically, 2-Fluoro-4-hydroxy-5-methylbenzaldehyde possesses a unique combination of functional groups—a reactive aldehyde, a nucleophilic hydroxyl group, and a strategically placed fluorine atom—making it a valuable precursor for the synthesis of novel kinase inhibitors and other therapeutic agents.

This application note will detail a robust and regioselective method for the synthesis of this important intermediate, starting from the readily available 5-fluoro-2-methylphenol.

Strategic Analysis of Ortho-Formylation Methods

The core chemical transformation in the synthesis of 2-Fluoro-4-hydroxy-5-methylbenzaldehyde from 5-fluoro-2-methylphenol is the introduction of a formyl group (-CHO) onto the aromatic ring, specifically at the position ortho to the hydroxyl group. Several classical and modern formylation reactions are available for phenols.[1] A critical consideration for this specific synthesis is achieving the desired regioselectivity.

The starting material, 5-fluoro-2-methylphenol, has three directing groups on the benzene ring:

  • Hydroxyl (-OH): A strongly activating and ortho-, para- directing group.

  • Methyl (-CH₃): An activating and ortho-, para- directing group.

  • Fluorine (-F): A deactivating but ortho-, para- directing group due to a combination of inductive withdrawal and resonance donation effects.[2][3]

The concerted directing effects of the hydroxyl and methyl groups, coupled with the steric accessibility, strongly favor electrophilic substitution at the position ortho to the hydroxyl group and para to the methyl group. This leads to the desired product, 2-Fluoro-4-hydroxy-5-methylbenzaldehyde.

A comparative analysis of the most relevant formylation methods is presented below:

ReactionReagentsAdvantagesDisadvantages
Reimer-Tiemann Reaction Chloroform (CHCl₃), strong base (e.g., NaOH)Simple setup, readily available reagents.[4][5]Often results in a mixture of ortho and para isomers, moderate yields, use of toxic chloroform.[2][6]
Duff Reaction Hexamethylenetetramine (HMTA), acid (e.g., acetic acid, TFA)Good ortho-selectivity, avoids chlorinated solvents.[7][8]Can require harsh conditions, potential for di-formylation or polymer formation.[8]
Vilsmeier-Haack Reaction DMF or other formamide, POCl₃Effective for electron-rich aromatics.The Vilsmeier reagent is a weaker electrophile, and the reaction may not be suitable for all phenol substrates.[1]
Casnati-Skattebøl Reaction (Magnesium-Mediated) Paraformaldehyde, MgCl₂, Triethylamine (Et₃N)Excellent ortho-selectivity, high yields, milder conditions.[3][9][10]Requires anhydrous conditions.

Based on this analysis, the Casnati-Skattebøl reaction emerges as the most promising strategy for the synthesis of 2-Fluoro-4-hydroxy-5-methylbenzaldehyde due to its superior regioselectivity and generally high yields for ortho-formylation of phenols.[3][9]

Recommended Synthetic Protocol: Magnesium-Mediated Ortho-Formylation

This protocol is adapted from the well-established and highly reliable procedure for the ortho-formylation of phenols developed by Hansen and Skattebøl, as published in Organic Syntheses.[11]

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
5-Fluoro-2-methylphenol126.13506.31 g
Anhydrous Magnesium Chloride (MgCl₂)95.211009.52 g
Paraformaldehyde30.03 (as CH₂O)1504.50 g
Triethylamine (Et₃N)101.1910013.9 mL (10.12 g)
Anhydrous Tetrahydrofuran (THF)--250 mL
Diethyl Ether--100 mL
1 N Hydrochloric Acid (HCl)--300 mL
Saturated Sodium Chloride Solution (Brine)--100 mL
Anhydrous Magnesium Sulfate (MgSO₄)--As needed
Equipment
  • 500 mL three-necked round-bottomed flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Dropping funnel

  • Inert gas (Argon or Nitrogen) supply

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

Experimental Procedure

G A 5-Fluoro-2-methylphenol C Magnesium Phenoxide A->C Deprotonation B MgCl₂ / Et₃N B->C E Chelated Intermediate C->E D Paraformaldehyde D->E Coordination F Hydroxymethyl Phenoxide E->F Formylation H 2-Fluoro-4-hydroxy-5-methylbenzaldehyde F->H Oxidation & Workup G Oxidation

Sources

Application Notes and Protocols for the Rieche Formylation of 5-Fluoro-2-Methylphenol using Titanium Tetrachloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic C-H Functionalization for Advanced Intermediate Synthesis

The introduction of a formyl group onto an aromatic ring is a cornerstone transformation in organic synthesis, providing a versatile handle for further molecular elaboration. The resulting aromatic aldehydes are pivotal precursors to a vast array of more complex structures, including carboxylic acids, benzylic alcohols, and imines, which are integral to the synthesis of active pharmaceutical ingredients (APIs). The Rieche formylation, a powerful variant of the Friedel-Crafts acylation, utilizes dichloromethyl methyl ether as a formylating agent in the presence of a strong Lewis acid, such as titanium tetrachloride (TiCl4), to efficiently formylate electron-rich aromatic compounds.[1][2][3]

This application note provides a detailed protocol and in-depth scientific rationale for the regioselective ortho-formylation of 5-fluoro-2-methylphenol using TiCl4. The resulting product, 4-fluoro-2-hydroxy-5-methylbenzaldehyde, is a valuable building block in medicinal chemistry, where the strategic placement of fluorine and formyl groups can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. We will delve into the mechanistic underpinnings of the reaction, highlighting the critical role of TiCl4 in achieving high regioselectivity, and provide practical guidance for reaction setup, execution, workup, and troubleshooting.

Scientific Rationale and Mechanistic Insights

The Rieche formylation of phenols with dichloromethyl methyl ether and TiCl4 is a highly effective method for achieving ortho-formylation.[4][5][6] The remarkable regioselectivity of this reaction is attributed to the strong Lewis acidity of TiCl4 and its ability to coordinate with the phenolic oxygen.[4][7][8]

Mechanism of TiCl4-Mediated ortho-Formylation:

  • Activation of the Phenol: Titanium tetrachloride, a potent Lewis acid, coordinates to the oxygen atom of the hydroxyl group of 5-fluoro-2-methylphenol. This coordination enhances the acidity of the phenolic proton and activates the aromatic ring towards electrophilic attack.

  • Formation of the Electrophile: Dichloromethyl methyl ether reacts with TiCl4 to form a highly electrophilic dichloromethyl cation stabilized by the Lewis acid complex.

  • Regioselective Electrophilic Aromatic Substitution: The TiCl4-phenol complex directs the incoming electrophile to the ortho position. This preference is believed to arise from the formation of a six-membered ring transition state involving the titanium center, the phenolic oxygen, and the incoming electrophile.[7] In the case of 5-fluoro-2-methylphenol, the hydroxyl group is a powerful ortho-, para- director. The methyl group is also an activating ortho-, para- director, while the fluorine atom is a deactivating ortho-, para- director. The directing effects of the hydroxyl and methyl groups, combined with the steric hindrance from the methyl group at the 2-position, strongly favor formylation at the 6-position (ortho to the hydroxyl group).

  • Hydrolysis: The reaction is quenched with water, which hydrolyzes the intermediate to afford the final aldehyde product and titanium dioxide.

The following diagram illustrates the proposed mechanistic pathway:

Rieche_Formylation_Mechanism phenol 5-Fluoro-2-methylphenol complex Phenol-TiCl4 Complex phenol->complex + TiCl4 dcm Cl2CH(OCH3) electrophile Electrophilic Cation [Cl2CH]+[TiCl4(OCH3)]- dcm->electrophile + TiCl4 ticl4 TiCl4 sigma_complex Sigma Complex complex->sigma_complex + Electrophile electrophile->sigma_complex product 4-Fluoro-2-hydroxy- 5-methylbenzaldehyde sigma_complex->product Hydrolysis (H2O) byproducts HCl + Ti(OH)4

Caption: Proposed mechanism of TiCl4-mediated Rieche formylation.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
5-Fluoro-2-methylphenol≥98%Commercially Available
Titanium tetrachloride (TiCl4)≥99.9%Commercially AvailableHandle under inert atmosphere.
Dichloromethyl methyl ether≥98%Commercially AvailableHighly toxic and corrosive. Handle with extreme care in a fume hood.
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially AvailableDry over molecular sieves if necessary.
Hydrochloric acid (HCl)2 M aqueous solutionFor workup.
Saturated sodium bicarbonate solutionFor workup.
BrineFor workup.
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)For drying.
Silica gel60 Å, 230-400 meshFor column chromatography.

Equipment:

  • Round-bottom flask equipped with a magnetic stir bar

  • Septa and needles for inert atmosphere techniques

  • Schlenk line or argon/nitrogen manifold

  • Low-temperature cooling bath (e.g., ice-water or dry ice-acetone)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Safety Precautions:

  • Titanium tetrachloride (TiCl4) reacts violently with water, releasing heat and toxic hydrogen chloride gas.[9][10] It is corrosive and can cause severe burns.[11] Always handle TiCl4 in a well-ventilated fume hood under an inert atmosphere (argon or nitrogen).[12][13] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[10][11]

  • Dichloromethyl methyl ether is a suspected carcinogen and is highly toxic and corrosive. All manipulations should be performed in a certified chemical fume hood.

  • The reaction should be performed under an inert atmosphere to prevent the decomposition of TiCl4.

  • Quenching of the reaction is highly exothermic and should be done slowly and with caution.

Step-by-Step Procedure:

  • Reaction Setup:

    • To a dry, argon-flushed round-bottom flask equipped with a magnetic stir bar, add 5-fluoro-2-methylphenol (1.0 eq.).

    • Dissolve the phenol in anhydrous dichloromethane (DCM) (approximately 0.2 M concentration).

    • Cool the solution to 0 °C using an ice-water bath.

  • Addition of Reagents:

    • Slowly add titanium tetrachloride (TiCl4) (2.0 - 2.5 eq.) to the stirred solution via syringe. A color change to a deep red or purple solution is typically observed.

    • Stir the mixture at 0 °C for 15-30 minutes.

    • Slowly add dichloromethyl methyl ether (1.1 - 1.2 eq.) to the reaction mixture. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring:

    • Allow the reaction to stir at 0 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 1-3 hours.

  • Workup and Isolation:

    • Upon completion, slowly and carefully quench the reaction by pouring the mixture into a beaker of crushed ice and 2 M HCl. Caution: This is an exothermic process.

    • Transfer the quenched mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-fluoro-2-hydroxy-5-methylbenzaldehyde.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no product yield Incomplete reaction- Increase reaction time or allow the reaction to warm to room temperature after the initial period at 0 °C. - Ensure the quality and stoichiometry of reagents are correct.
Decomposition of TiCl4- Use anhydrous solvent and maintain a strict inert atmosphere.
Formation of multiple products Lack of regioselectivity- Ensure the reaction is carried out at low temperature (0 °C) to maximize ortho-selectivity.
Side reactions- The stoichiometry of the formylating agent should be carefully controlled to avoid potential side reactions.
Difficult workup Emulsion formation- Add more brine during the washing step to break the emulsion.
Incomplete hydrolysis of titanium salts- Ensure sufficient acid is used in the quench step. The aqueous layer should be acidic.

Data and Expected Results

Expected Product: 4-Fluoro-2-hydroxy-5-methylbenzaldehyde

Physicochemical Properties:

PropertyExpected Value
Molecular FormulaC8H7FO2
Molecular Weight154.14 g/mol
AppearanceOff-white to pale yellow solid
Melting PointExpected to be in the range of 50-70 °C (literature values for similar compounds)

Spectroscopic Data (Predicted):

  • ¹H NMR (CDCl₃, 400 MHz): δ 11.0-12.0 (s, 1H, -OH), 9.8 (s, 1H, -CHO), 7.2-7.4 (m, 1H, Ar-H), 6.8-7.0 (m, 1H, Ar-H), 2.2-2.4 (s, 3H, -CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ ~195 (-CHO), ~160 (C-OH, d, J_CF), ~155 (C-F, d, J_CF), ~130-140 (Ar-C), ~115-125 (Ar-C), ~15 (-CH₃).

  • IR (KBr, cm⁻¹): ~3200-3400 (br, O-H), ~1650 (s, C=O), ~1600, ~1480 (m, C=C).

The following workflow diagram summarizes the experimental process:

Experimental_Workflow start Start setup Reaction Setup: - 5-Fluoro-2-methylphenol in DCM - Cool to 0 °C start->setup reagent_add Reagent Addition: 1. TiCl4 (slowly) 2. Dichloromethyl methyl ether (slowly) setup->reagent_add reaction Reaction: - Stir at 0 °C - Monitor by TLC/HPLC reagent_add->reaction workup Workup: - Quench with ice/HCl - Extract with DCM - Wash and dry reaction->workup purification Purification: - Concentrate crude product - Silica gel chromatography workup->purification product Final Product: 4-Fluoro-2-hydroxy-5-methylbenzaldehyde purification->product

Sources

Application Note: Synthesis of a Pyrrolopyrazole Scaffold Utilizing 2-Fluoro-4-hydroxy-5-methylbenzaldehyde as a Versatile Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrrolopyrazole nucleus represents a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous compounds with a wide array of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[1] The inherent structural features of this heterocyclic system allow for diverse substitutions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The strategic incorporation of fluorine atoms into drug candidates is a widely recognized approach to enhance metabolic stability, binding affinity, and lipophilicity. Consequently, fluorinated building blocks are of significant interest to researchers in the pharmaceutical sciences.

This application note provides a detailed, step-by-step protocol for the synthesis of a functionalized pyrrolopyrazole derivative, using 2-fluoro-4-hydroxy-5-methylbenzaldehyde as a readily available and versatile starting material. The presented synthetic strategy is designed to be robust and adaptable, allowing for the generation of a library of analogues for structure-activity relationship (SAR) studies. We will elaborate on the causality behind the chosen experimental conditions and provide insights into the underlying reaction mechanisms, thereby offering a comprehensive guide for researchers, scientists, and drug development professionals.

Synthetic Strategy and Workflow

The overall synthetic strategy involves a multi-step sequence commencing with a Knoevenagel condensation to construct a key α,β-unsaturated intermediate. This is followed by a Michael addition to introduce a nitrogen-containing moiety, which is then cyclized with hydrazine to form the pyrazole core. Subsequent intramolecular condensation leads to the formation of the fused pyrrole ring, yielding the desired pyrrolopyrazole scaffold.

Synthetic Workflow A 2-Fluoro-4-hydroxy- 5-methylbenzaldehyde B Knoevenagel Condensation (with Ethyl Acetoacetate) A->B Base (e.g., Piperidine) C α,β-Unsaturated Ketoester (Intermediate 1) B->C D Michael Addition (with Nitromethane) C->D Base (e.g., DBU) E Nitro-adduct (Intermediate 2) D->E F Nitro Group Reduction (e.g., with Fe/HCl) E->F Reducing Agent G Amino-ketoester (Intermediate 3) F->G H Pyrazole Formation (with Hydrazine Hydrate) G->H Acid catalyst I Functionalized Pyrazole (Intermediate 4) H->I J Intramolecular Cyclization (Paal-Knorr type) I->J Heat, Acid K Pyrrolopyrazole Product J->K

Figure 1: Proposed synthetic workflow for the preparation of a pyrrolopyrazole derivative.

Reaction Scheme and Mechanism

The synthetic route is initiated by the base-catalyzed Knoevenagel condensation of 2-fluoro-4-hydroxy-5-methylbenzaldehyde with ethyl acetoacetate.[2][3] This reaction forms an α,β-unsaturated ketoester (Intermediate 1). The electron-withdrawing nature of the aldehyde and the acidity of the α-protons of the β-ketoester facilitate this condensation.

Subsequently, a Michael addition of nitromethane to the electron-deficient double bond of Intermediate 1, catalyzed by a non-nucleophilic base such as DBU, yields the nitro-adduct (Intermediate 2). This step is crucial for introducing the nitrogen atom that will ultimately become part of the pyrrole ring.

The nitro group of Intermediate 2 is then reduced to a primary amine using a standard method, such as iron powder in acidic medium, to afford the amino-ketoester (Intermediate 3). This intermediate now contains the necessary functionalities for the construction of both the pyrazole and pyrrole rings.

Treatment of Intermediate 3 with hydrazine hydrate in an acidic medium triggers the formation of the pyrazole ring (Intermediate 4). The reaction proceeds through the condensation of hydrazine with the two carbonyl groups, leading to a stable, aromatic pyrazole core.

Finally, the pyrrolopyrazole scaffold is constructed via an intramolecular cyclization of Intermediate 4. This acid-catalyzed reaction is a variation of the Paal-Knorr pyrrole synthesis, where the newly formed amino group on the pyrazole side chain attacks the remaining ketone, followed by dehydration to form the fused pyrrole ring.[1][4][5]

Experimental Protocols

Part 1: Synthesis of Ethyl 2-(2-fluoro-4-hydroxy-5-methylbenzylidene)-3-oxobutanoate (Intermediate 1)

Materials and Reagents:

  • 2-Fluoro-4-hydroxy-5-methylbenzaldehyde

  • Ethyl acetoacetate

  • Piperidine

  • Ethanol

  • Dichloromethane (DCM)

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 2-fluoro-4-hydroxy-5-methylbenzaldehyde (1.0 eq) in ethanol, add ethyl acetoacetate (1.1 eq).

  • Add a catalytic amount of piperidine (0.1 eq) to the mixture.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and wash with water and then with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield Intermediate 1 as a solid.

Part 2: Synthesis of the Pyrrolopyrazole Product

A generalized, multi-step, one-pot procedure from Intermediate 1 is presented for efficiency.

Materials and Reagents:

  • Intermediate 1

  • Nitromethane

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Iron powder

  • Concentrated Hydrochloric acid (HCl)

  • Hydrazine hydrate

  • Acetic acid

  • Ethanol

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

Procedure:

  • Michael Addition: Dissolve Intermediate 1 (1.0 eq) in ethanol and add nitromethane (1.5 eq). To this solution, add DBU (0.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Nitro Reduction: To the reaction mixture, add water and concentrated HCl until the pH is approximately 2. Add iron powder (5.0 eq) portion-wise, controlling the exothermic reaction. Heat the mixture at reflux for 2-4 hours.

  • Pyrazole Formation and Cyclization: Cool the reaction mixture to room temperature and filter through a pad of celite. Neutralize the filtrate with a saturated sodium bicarbonate solution and extract with ethyl acetate. To the ethanolic solution of the crude amino-adduct, add hydrazine hydrate (1.2 eq) and a catalytic amount of acetic acid. Reflux the mixture for 6-8 hours.

  • Work-up and Purification: Cool the reaction mixture and concentrate under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to afford the final pyrrolopyrazole product.

StepKey ReagentsTypical Reaction TimeExpected Yield
Knoevenagel CondensationPiperidine, Ethanol4-6 hours85-95%
Michael AdditionNitromethane, DBU12-16 hours70-80%
Nitro ReductionFe, HCl2-4 hours60-70%
Pyrazole/Pyrrole FormationHydrazine hydrate, Acetic acid6-8 hours50-65%

Characterization and Data Analysis

The structure and purity of the synthesized intermediates and the final pyrrolopyrazole product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): To determine the molecular weight of the compounds.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Characterization_Flow Start Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR MS Mass Spectrometry (HRMS) Start->MS HPLC HPLC Analysis Start->HPLC Structure_Confirm Structural Confirmation NMR->Structure_Confirm MS->Structure_Confirm Purity_Confirm Purity Assessment HPLC->Purity_Confirm Final Characterized Pyrrolopyrazole Structure_Confirm->Final Purity_Confirm->Final

Figure 2: Logical workflow for the characterization of the final product.

Troubleshooting

  • Low yield in Knoevenagel condensation: Ensure the aldehyde is of high purity. The reaction can be gently heated (40-50 °C) to drive it to completion.

  • Incomplete Michael addition: DBU is hygroscopic; use freshly opened or properly stored reagent. The reaction time may need to be extended.

  • Difficulties in nitro group reduction: The reaction with iron can be vigorous. Ensure slow and portion-wise addition of the iron powder.

  • Formation of side products in the final cyclization step: Overheating or prolonged reaction times can lead to decomposition. Monitor the reaction closely by TLC. The choice of acid catalyst and solvent may need optimization for different substrates.

Conclusion

This application note details a robust and adaptable synthetic route for the preparation of functionalized pyrrolopyrazoles starting from 2-fluoro-4-hydroxy-5-methylbenzaldehyde. The described protocols are based on well-established and reliable chemical transformations. By providing a thorough explanation of the synthetic strategy, reaction mechanisms, and experimental procedures, this guide serves as a valuable resource for researchers engaged in the design and synthesis of novel heterocyclic compounds for drug discovery.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. PMC. [Link]

  • Pyrrolopyrazole derivatives and SAR activity. ResearchGate. [Link]

  • Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. Royal Society of Chemistry. [Link]

  • Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. [Link]

  • Paal–Knorr synthesis. Wikipedia. [Link]

  • The Knoevenagel Condensation. Organic Reactions. [Link]

Sources

Application Notes and Protocols: Strategic Functionalization of 2-Fluoro-4-hydroxy-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Fluoro-4-hydroxy-5-methylbenzaldehyde is a highly valuable and versatile building block in the fields of medicinal chemistry and drug discovery. Its unique substitution pattern—featuring a reactive aldehyde, a nucleophilic phenolic hydroxyl group, and the modulating electronic effects of both an ortho-fluorine and a meta-methyl group—offers a rich platform for constructing complex molecular architectures.[1][2] The strategic incorporation of fluorine is a widely recognized tactic in drug design to enhance metabolic stability, binding affinity, and pharmacokinetic profiles.[3]

This comprehensive guide provides detailed protocols and expert insights into the primary reaction pathways for functionalizing this key intermediate. We will explore selective modifications at both the phenolic hydroxyl and the aldehyde moieties, explaining the causality behind procedural choices to empower researchers to confidently and successfully utilize this reagent in their synthetic campaigns.

Reactivity and Strategic Considerations

The synthetic utility of 2-Fluoro-4-hydroxy-5-methylbenzaldehyde stems from its two primary functional groups, which possess orthogonal reactivity.

  • Phenolic Hydroxyl (-OH): Located at the C4 position, this group is nucleophilic and weakly acidic. It is the primary site for O-alkylation (etherification) and O-acylation (esterification) reactions, typically performed under basic conditions. The acidity of this phenol is influenced by the electron-withdrawing fluorine atom, making deprotonation relatively facile.

  • Aldehyde (-CHO): The carbonyl carbon is electrophilic and susceptible to nucleophilic attack. This group is the gateway to a vast array of transformations, including reductive amination, Knoevenagel condensation, Wittig reactions, oxidation to a carboxylic acid, and reduction to a benzyl alcohol.[4][5]

The fluorine atom at the C2 position exerts a strong electron-withdrawing inductive effect, which can increase the electrophilicity of the aldehyde and the acidity of the phenol. It also provides a unique steric and electronic handle for influencing downstream molecular interactions.

G cluster_start Starting Material cluster_hydroxyl Hydroxyl Group Reactions cluster_aldehyde Aldehyde Group Reactions SM 2-Fluoro-4-hydroxy- 5-methylbenzaldehyde Ether O-Alkyl Ether SM->Ether R-X, Base (Etherification) Ester O-Acyl Ester SM->Ester RCOCl, Base (Esterification) Amine Secondary/Tertiary Amine (Reductive Amination) SM->Amine R₂NH, [H] (Reductive Amination) Alkene α,β-Unsaturated Product (Knoevenagel Condensation) SM->Alkene Active Methylene Cmpd, Base (Knoevenagel) Alcohol Benzyl Alcohol (Reduction) SM->Alcohol NaBH₄ (Reduction)

Caption: Key functionalization pathways for 2-Fluoro-4-hydroxy-5-methylbenzaldehyde.

Part 1: Reactions at the Phenolic Hydroxyl Group

O-Alkylation (Williamson Ether Synthesis)

O-alkylation is a fundamental strategy for modifying solubility, introducing new pharmacophoric elements, or installing linkers for further chemistry. The reaction proceeds by deprotonating the phenolic hydroxyl with a mild base, followed by nucleophilic attack on an alkyl halide.

Rationale for Conditions:

  • Base Selection: A mild inorganic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is ideal. These bases are strong enough to deprotonate the phenol but not so strong as to promote side reactions. Cesium bicarbonate (CsHCO₃) has been shown to be highly effective for regioselective alkylation of similar phenolic aldehydes, minimizing side products.[6]

  • Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) is used to dissolve the reagents and facilitate the Sₙ2 reaction without interfering with the nucleophile.

  • Temperature: Moderate heating (60-80 °C) is typically required to drive the reaction to completion in a reasonable timeframe.

Detailed Protocol: Synthesis of 2-Fluoro-4-methoxy-5-methylbenzaldehyde

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-Fluoro-4-hydroxy-5-methylbenzaldehyde (1.0 eq).

  • Add anhydrous acetonitrile (MeCN) or DMF (approx. 0.2 M concentration).

  • Add finely ground potassium carbonate (K₂CO₃, 1.5 - 2.0 eq).

  • Stir the suspension vigorously for 10-15 minutes at room temperature.

  • Add the alkylating agent, methyl iodide (MeI, 1.2 eq), dropwise via syringe.

  • Heat the reaction mixture to 70 °C and maintain for 4-6 hours.

  • Monitoring: Track the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase. The product will have a higher Rf value than the starting material.

  • Work-up: After completion, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure ether.[7]

ParameterConditionRationale
Base K₂CO₃, Cs₂CO₃, CsHCO₃Mild base, prevents side reactions.[6]
Alkylating Agent Alkyl halide (R-I, R-Br)Electrophile for Sₙ2 reaction.
Solvent Acetonitrile, DMFPolar aprotic, facilitates Sₙ2.
Temperature 60-80 °CProvides sufficient energy for reaction.
Typical Yield 85-95%Generally high-yielding reaction.
O-Acylation (Esterification)

Esterification converts the hydroxyl group into an ester, which can serve as a prodrug moiety or a protecting group. This is typically achieved by reaction with an acyl chloride or anhydride in the presence of a non-nucleophilic amine base.

Detailed Protocol: Synthesis of 4-formyl-5-fluoro-2-methylphenyl acetate

  • In a dry flask under an inert atmosphere, dissolve 2-Fluoro-4-hydroxy-5-methylbenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a non-nucleophilic base such as triethylamine (Et₃N, 1.5 eq) or pyridine (used as co-solvent).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.2 eq) or acetic anhydride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor by TLC for the disappearance of the starting material.

  • Work-up: Quench the reaction by adding water. Transfer to a separatory funnel and separate the layers. Wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude ester.

  • Purification: The product can typically be purified by recrystallization or column chromatography.

Part 2: Reactions at the Aldehyde Group

Reductive Amination

Reductive amination is one of the most powerful and widely used methods in medicinal chemistry for synthesizing secondary and tertiary amines. The reaction proceeds via the initial formation of an iminium ion intermediate from the aldehyde and an amine, which is then reduced in situ by a mild hydride reagent.

Rationale for Conditions:

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice.[8] It is mild enough not to reduce the starting aldehyde but is highly effective at reducing the intermediate iminium ion. It is also more tolerant of mildly acidic conditions than other hydrides like NaBH₄.[8][9]

  • Solvent: Anhydrous, non-protic solvents like 1,2-dichloroethane (DCE), dichloromethane (DCM), or tetrahydrofuran (THF) are preferred as STAB is water-sensitive.[8]

  • Acid Catalyst (Optional): A small amount of acetic acid can be added to catalyze iminium ion formation, particularly with less nucleophilic amines.

G start Start: Combine Reagents step1 Dissolve aldehyde and amine in anhydrous DCE in a flame-dried flask. start->step1 step2 Stir at room temperature for 30-60 minutes to allow for imine/iminium formation. step1->step2 step3 Add Sodium Triacetoxyborohydride (STAB, 1.2-1.5 eq) portion-wise. step2->step3 step4 Stir reaction at room temperature for 6-24 hours. Monitor by TLC or LC-MS. step3->step4 step5 Work-up: Quench with saturated NaHCO₃ solution. Extract with DCM. step4->step5 step6 Purify: Wash organic layer, dry, concentrate, and purify by column chromatography. step5->step6 end End: Pure Amine Product step6->end

Caption: Experimental workflow for a typical reductive amination protocol.

Detailed Protocol: Synthesis of a Secondary Amine Derivative

  • To a round-bottom flask, add 2-Fluoro-4-hydroxy-5-methylbenzaldehyde (1.0 eq) and the desired primary or secondary amine (1.1 eq).

  • Add anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of ~0.1 M.

  • Stir the solution at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution may occur.

  • Stir the reaction at room temperature for 12-24 hours until TLC or LC-MS analysis indicates complete consumption of the aldehyde.

  • Work-up: Carefully quench the reaction by slow addition of a saturated aqueous solution of NaHCO₃. Stir for 30 minutes.

  • Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash chromatography on silica gel.

Knoevenagel Condensation

The Knoevenagel condensation is a classic C-C bond-forming reaction between an aldehyde and an "active methylene compound" (a compound with a CH₂ group flanked by two electron-withdrawing groups).[10][11] It is an efficient method for synthesizing α,β-unsaturated systems.

Rationale for Conditions:

  • Active Methylene Compounds: Examples include malononitrile, diethyl malonate, and ethyl cyanoacetate. The choice of compound determines the functionality of the final product.

  • Catalyst: A weak organic base like piperidine or pyridine is typically used.[10] It is basic enough to deprotonate the active methylene compound but not so strong as to cause self-condensation of the aldehyde.[10]

  • Solvent and Water Removal: The reaction is often run in a solvent like ethanol or toluene. As water is a byproduct, its removal (e.g., via a Dean-Stark apparatus with toluene) can drive the reaction equilibrium towards the product.[12]

Detailed Protocol: Reaction with Malononitrile

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-Fluoro-4-hydroxy-5-methylbenzaldehyde (1.0 eq) and malononitrile (1.05 eq) in ethanol.

  • Add a catalytic amount of piperidine (0.1 eq).

  • Heat the mixture to reflux and maintain for 2-4 hours. A precipitate may form as the reaction proceeds.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture in an ice bath. If a solid has precipitated, collect it by vacuum filtration.

  • Wash the collected solid with cold ethanol to remove residual impurities.

  • If the product remains in solution, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

ParameterConditionRationale
Active Methylene Cmpd. Malononitrile, Malonic EstersNucleophile with acidic protons.[12]
Catalyst Piperidine, PyridineWeak base to generate carbanion.[10]
Solvent Ethanol, TolueneCommon organic solvents.
Temperature RefluxDrives condensation and dehydration.
Typical Yield 70-90%Generally efficient condensation.

Part 3: Purification and Troubleshooting

General Purification Strategies

  • Recrystallization: For solid products, recrystallization is an effective purification method. A patent for a related compound suggests isopropyl ether as a suitable solvent.[7]

  • Column Chromatography: This is the most common method for purifying products from these reactions.

    • Solvent System: A gradient of hexane and ethyl acetate is a good starting point.

    • Tailing: The phenolic -OH group can cause tailing on silica gel. This can be suppressed by adding a small amount (0.5-1%) of triethylamine (for basic products) or acetic acid (for neutral/acidic products) to the eluent.[7]

  • Bisulfite Adduct Formation: To remove unreacted aldehyde from a reaction mixture, the crude product can be dissolved in an organic solvent and washed with a saturated aqueous solution of sodium bisulfite. The aldehyde forms a water-soluble adduct, which is partitioned into the aqueous layer.[7]

Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
Low Yield in O-Alkylation Incomplete deprotonation; poor quality alkylating agent; insufficient temperature.Use a stronger base (e.g., Cs₂CO₃); ensure the alkylating agent is fresh; increase reaction temperature or time.
Incomplete Reductive Amination Inactive reducing agent; steric hindrance.Use fresh STAB; add a catalytic amount of acetic acid; increase reaction time or use a less hindered amine.
Side Products in Knoevenagel Catalyst is too strong, causing self-condensation.Use a weaker base (e.g., ammonium acetate) or reduce the amount of catalyst.
Product Tailing on Column Strong interaction of phenolic -OH with silica.Add 0.5-1% triethylamine or acetic acid to the mobile phase.[7]

Safety and Handling

  • 2-Fluoro-4-hydroxy-5-methylbenzaldehyde: May cause skin, eye, and respiratory irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[13]

  • Reagents: Many reagents used in these protocols (e.g., methyl iodide, DMF, STAB, piperidine) have specific hazards. Always consult the Safety Data Sheet (SDS) for each chemical before use.

References

  • Knoevenagel condensation - Wikipedia. (n.d.). Retrieved February 12, 2026, from [Link]

  • Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. (2013). Green Chemistry. The Royal Society of Chemistry. Retrieved February 12, 2026, from [Link]

  • Knoevenagel condensation – Knowledge and References - Taylor & Francis. (n.d.). Retrieved February 12, 2026, from [Link]

  • Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved February 12, 2026, from [Link]

  • 5-Fluoro-2-hydroxy-3-methylbenzaldehyde - MySkinRecipes. (n.d.). Retrieved February 12, 2026, from [Link]

  • Applications of Fluorine in Medicinal Chemistry - PubMed. (2015). Journal of Medicinal Chemistry, 58(21), 8359–8391. [Link]

  • Aldehydes And Ketones Important Reactions - MCAT Content - Jack Westin. (n.d.). Retrieved February 12, 2026, from [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.). Retrieved February 12, 2026, from [Link]

  • Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC. (2022). Tetrahedron Letters, 91, 153629. [Link]

  • Reversible Addition Reactions of Aldehydes and Ketones - Chemistry LibreTexts. (2023). Retrieved February 12, 2026, from [Link]

  • 2-Fluoro-4-hydroxybenzaldehyde | C7H5FO2 | CID 587246 - PubChem. (n.d.). Retrieved February 12, 2026, from [Link]

Sources

Application Note: Preparation of Bioactive Benzaldehyde Derivatives from Fluoro-Cresol Precursors

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the high-yield synthesis of bioactive benzaldehyde derivatives from fluoro-cresol precursors. It prioritizes the Cobalt-Catalyzed Aerobic Oxidation method due to its scalability, "green" chemistry profile, and specificity for p-cresols, avoiding the protection-deprotection steps required by radical halogenation.

Abstract & Strategic Relevance

Fluorinated benzaldehydes are "privileged structures" in medicinal chemistry. The introduction of fluorine into the benzaldehyde scaffold modulates metabolic stability (blocking P450 oxidation sites), enhances lipophilicity, and alters the pKa of the phenolic hydroxyl group.

This guide details the conversion of 3-fluoro-p-cresol (2-fluoro-4-methylphenol) to 3-fluoro-4-hydroxybenzaldehyde , a critical intermediate for:

  • Anticancer Chalcones: Precursors for tubulin polymerization inhibitors.

  • Antimicrobial Schiff Bases: Ligands for metal-complex based antibiotics.

  • Anti-inflammatory Agents: Inhibitors of the MAPK signaling pathway.

We present a Cobalt-Catalyzed Aerobic Oxidation protocol. Unlike classical radical halogenation (which requires toxic reagents and often leads to ring halogenation side-products), this method utilizes molecular oxygen and a cobalt catalyst in alkaline media to selectively oxidize the methyl group while preserving the fluorine substituent.

Retrosynthetic Logic & Mechanism

The transformation relies on the activation of the benzylic methyl group. In the presence of a base (NaOH), the cresol is deprotonated to the phenolate. The cobalt catalyst (CoCl₂) acts as an oxygen carrier, facilitating the formation of a quinone methide intermediate, which is subsequently trapped by oxygen and converted to the aldehyde.

Pathway Visualization

SyntheticPathway Start 3-Fluoro-p-cresol (Precursor) Base Sodium Phenolate Intermediate Start->Base NaOH/MeOH Deprotonation Oxidation Quinone Methide Transition State Base->Oxidation CoCl2 (cat) O2 Activation Product 3-Fluoro-4-hydroxybenzaldehyde (Target) Oxidation->Product Tautomerization - H2O

Caption: Figure 1. Mechanistic pathway for the cobalt-catalyzed aerobic oxidation of fluoro-cresol.

Experimental Protocol: Cobalt-Catalyzed Aerobic Oxidation

Objective: Synthesis of 3-fluoro-4-hydroxybenzaldehyde (CAS: 405-05-0) from 3-fluoro-p-cresol. Scale: 100 mmol (approx. 12.6 g of starting material).

Materials & Reagents
ReagentRoleQuantityEquiv.
3-Fluoro-p-cresol Substrate12.6 g1.0
NaOH (Solid pellets) Base12.0 g3.0
CoCl₂[1]·6H₂O Catalyst0.24 g1 mol%
Methanol Solvent150 mL-
Oxygen (

)
OxidantBalloon/SpargerExcess
Step-by-Step Methodology
Phase 1: Reaction Setup
  • Dissolution: In a 500 mL 3-neck round-bottom flask equipped with a reflux condenser, thermometer, and gas inlet tube, dissolve 12.0 g NaOH in 150 mL Methanol . Stir until fully dissolved.

    • Expert Insight: Methanol is chosen for its high oxygen solubility and ability to solvate the phenolate intermediate.

  • Substrate Addition: Add 12.6 g 3-Fluoro-p-cresol to the alkaline solution. The solution will darken as the phenolate forms.

  • Catalyst Activation: Add 0.24 g CoCl₂·6H₂O . The mixture may turn a deep greenish-brown, indicating the formation of the active Cobalt-Phenolate complex.

Phase 2: Oxidation
  • Oxygenation: Introduce a stream of

    
     gas (or air, though reaction time will double) through the solution using a fritted gas dispersion tube. Maintain a steady bubble rate.
    
  • Heating: Heat the reaction mixture to 60°C .

    • Critical Control Point: Do not exceed 65°C to prevent over-oxidation to the carboxylic acid (3-fluoro-4-hydroxybenzoic acid).

  • Monitoring: Monitor reaction progress via TLC (Eluent: 30% EtOAc in Hexanes) or HPLC every 2 hours.

    • Endpoint: Reaction is typically complete in 6–8 hours . Look for the disappearance of the cresol spot (

      
      ) and appearance of the aldehyde (
      
      
      
      ).
Phase 3: Work-up & Purification[2]
  • Quenching: Cool the mixture to room temperature and stop the

    
     flow.
    
  • Acidification: Carefully acidify the mixture to pH 2–3 using 3M HCl (approx. 100 mL).

    • Observation: The solution will turn lighter, and a solid precipitate may form.

  • Extraction: Remove methanol under reduced pressure (Rotavap). Extract the aqueous residue with Ethyl Acetate (3 x 100 mL) .

  • Washing: Wash the combined organic layers with Brine (100 mL), dry over anhydrous

    
    , and concentrate to dryness.
    
  • Recrystallization: Purify the crude solid by recrystallization from Water/Methanol (9:1) .

    • Yield Expectation: 85–92% (approx. 11.9–12.9 g).

    • Appearance: Off-white to pale yellow needles.

Characterization & Quality Control

Ensure the product meets the following specifications before using in downstream bioactive synthesis.

TechniqueExpected Signal (3-Fluoro-4-hydroxybenzaldehyde)
¹H NMR (400 MHz, DMSO-d₆)

9.86 (s, 1H, CHO ), 10.8 (br s, 1H, OH ), 7.65 (d, 1H, Ar-H), 7.58 (dd, 1H, Ar-H), 7.10 (t, 1H, Ar-H).
¹⁹F NMR

-135.5 ppm (s).
FT-IR 1670 cm⁻¹ (C=O stretch), 3200-3400 cm⁻¹ (OH stretch).
Melting Point 119–121°C.

Downstream Applications: Bioactive Synthesis

The aldehyde group is the "warhead" for generating diversity.[3]

Workflow: Synthesis of Anticancer Chalcones

BioactiveWorkflow Aldehyde 3-Fluoro-4-hydroxybenzaldehyde Claisen Claisen-Schmidt Condensation (KOH/EtOH, RT) Aldehyde->Claisen Acetophenone Substituted Acetophenone Acetophenone->Claisen Chalcone Fluorinated Chalcone (Anticancer Agent) Claisen->Chalcone Dehydration

Caption: Figure 2. Synthesis of bioactive chalcones via Claisen-Schmidt condensation.

Protocol: Mix equimolar amounts of the fluorobenzaldehyde and a substituted acetophenone in Ethanol. Add 3 equivalents of 40% KOH(aq). Stir at RT for 12h. Precipitate with ice water.

Troubleshooting & Safety

Common Pitfalls
  • Over-oxidation: If the product contains significant carboxylic acid (detected by broad OH stretch in IR >3000 and low field proton in NMR), reduce the reaction temperature to 50°C or shorten the reaction time.

  • Incomplete Conversion: If cresol remains, add an additional 0.5 mol% of

    
     and ensure vigorous stirring to maximize oxygen mass transfer.
    
Safety Considerations (Fluoro-Cresols)
  • Fluorine Stability: The C-F bond is stable under these oxidative conditions. No HF generation is expected.

  • Oxidant Hazards: Methanol is flammable. Ensure the oxygen/air inlet is grounded and the system is vented to a fume hood to prevent vapor buildup.

References

  • Synthesis of 3-fluoro-4-hydroxybenzaldehyde (Methodology Source)

    • Source: PrepChem.com
    • URL:[Link]

  • Cobalt-Catalyzed Oxidation of p-Cresol (Mechanistic Grounding)

    • Source: Applied Catalysis A: General (via ResearchG
    • URL:[Link]

  • Bioactive Applications of Fluorobenzaldehydes (Anticancer/Antimicrobial)
  • Fluorinated Derivatives Characteriz

    • Source: Journal of Fluorine Chemistry (via NIH/PubMed)
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Separation of Fluorinated Benzaldehyde Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Fluorine Effect" in Separation Science

Separating regioisomers of fluorinated benzaldehydes (e.g., 2,4-difluoro- vs. 2,6-difluorobenzaldehyde) is notoriously difficult. The high electronegativity and small Van der Waals radius of fluorine often result in isomers with boiling points within 2–5°C of each other, rendering standard fractional distillation inefficient. Furthermore, the polarity differences on standard silica (SiO₂) are often negligible.

This guide moves beyond standard textbook answers, focusing on chemical derivatization (Bisulfite) , fluorinated stationary phases (PFP-HPLC) , and thermodynamic control during synthesis.

Module 1: Diagnostic Workflow

Before attempting a separation, you must characterize the mixture. Is the impurity a non-aldehyde (starting material), or a structural isomer?

DiagnosticWorkflow Start Analyze Crude Mixture (GC-MS / 1H-NMR) Decision1 Is the impurity an Aldehyde Isomer? Start->Decision1 No No (Starting Material/Over-oxidation) Decision1->No Non-Aldehyde Yes Yes (Regioisomer) Decision1->Yes Aldehyde Isomer Bisulfite Protocol A: Bisulfite Adduct (Chemical Selectivity) No->Bisulfite BP_Check Check Boiling Point Delta Yes->BP_Check Distillation Protocol B: High-Efficiency Vacuum Distillation (>15 Theoretical Plates) BP_Check->Distillation ΔBP > 8°C Chromatography Protocol C: Fluoro-Phase HPLC (PFP Stationary Phase) BP_Check->Chromatography ΔBP < 8°C

Figure 1: Decision matrix for selecting the appropriate purification pathway based on impurity type and physical properties.

Module 2: Chemical Separation (The Bisulfite "Steric Filter")

Use Case: Removing non-aldehyde impurities (e.g., fluorobenzenes) OR separating unhindered aldehydes (e.g., 4-fluorobenzaldehyde) from sterically hindered isomers (e.g., 2,6-difluorobenzaldehyde).

Mechanism: Sodium bisulfite forms a water-soluble adduct with accessible aldehyde groups.[1][2] Sterically crowded aldehydes (ortho-disubstituted) form this adduct much slower, allowing for kinetic separation.

Protocol: The "Phase-Switch" Purification
  • Adduct Formation:

    • Dissolve crude mixture (10g) in MeOH (30 mL) .

    • Add saturated aq. NaHSO₃ (40 mL) .

    • Critical Step: Vigorously stir for 30–60 mins.

      • For Steric Separation: Limit time to 15 mins to capture only the unhindered isomer.

      • For Total Aldehyde Recovery: Stir >2 hours.

    • Observation: A white precipitate (the adduct) often forms.

  • Wash (Impurity Removal):

    • Filter the precipitate (if solid) or extract the aqueous phase with Et₂O (2 x 50 mL) .

    • Discard the organic layer (contains non-aldehydes and hindered isomers).

    • Troubleshooting: If no precipitate forms, the adduct is likely soluble in water. Keep the aqueous layer.

  • Regeneration (The "Crack"):

    • Adjust the aqueous phase (or suspended solid) to pH >10 using 10% Na₂CO₃ or NaOH .

    • Caution: Heat is generated.[3][4][5]

    • Extract the liberated aldehyde immediately into DCM or EtOAc .

Data Validation:

Compound Adduct Formation Rate Solubility of Adduct
4-Fluorobenzaldehyde Fast (< 5 min) Precipitates (High Yield)
2-Fluorobenzaldehyde Moderate (10-20 min) Soluble/Precipitates

| 2,6-Difluorobenzaldehyde | Slow/No Reaction | Soluble (Poor Stability) |

Module 3: Chromatographic Resolution (The "Fluoro-Phase" Solution)

Use Case: Separating close-boiling regioisomers (e.g., 2,4-difluoro vs. 3,4-difluoro) where distillation fails.

The Problem with C18: Standard C18 columns separate based on hydrophobicity. Fluorine isomers often have identical hydrophobicity, leading to co-elution.

The Solution: Pentafluorophenyl (PFP) Phases. PFP phases utilize


 interactions  and dipole-dipole  interactions specific to the electron-deficient fluorinated ring.
Recommended HPLC Conditions
  • Column: FluoroSep-RP Phenyl or Kinetex PFP (5 µm).

  • Mobile Phase: MeOH:Water (60:40) with 0.1% Formic Acid.

  • Mechanism: The PFP ring preferentially retains electron-rich aromatics. In your case, the position of the fluorine on your benzaldehyde alters the local electron density map, creating significant retention time shifts on PFP columns that are invisible on C18.

Module 4: Synthesis Troubleshooting (Root Cause Analysis)

If your separation is too difficult, the issue lies in the synthesis. The most common route is Lithiation-Formylation .

FAQ: Why is my regioselectivity poor?

Q1: I am getting a mixture of ortho- and meta-lithiation. Why?

  • Answer: Fluorine is an ortho-director due to the inductive effect (

    
    ), acidifying the adjacent proton. However, if you use n-BuLi  at temperatures above -70°C, "Lithium Scrambling" (thermodynamic equilibration) occurs.
    
  • Fix: Use LDA (Lithium Diisopropylamide) at -78°C . LDA is bulky and acts as a kinetic base, strictly removing the most acidic proton (

    
     to F) without allowing equilibration.
    

Q2: Can I distill 2-fluorobenzaldehyde (BP ~174°C) from 4-fluorobenzaldehyde (BP ~181°C)?

  • Answer: Technically yes (

    
    T = 7°C), but it requires a Spinning Band Distillation Column  or a packed column with >20 theoretical plates. A simple Vigreux column will fail, resulting in an azeotrope-like mixture.
    

Q3: My bisulfite adduct didn't precipitate. Did it fail?

  • Answer: Not necessarily. Lower molecular weight fluorinated adducts can be water-soluble. Do not discard the aqueous layer. Wash the aqueous layer with ether to remove impurities, then basify the aqueous layer to recover your product.

Visualizing the Bisulfite Mechanism

BisulfiteMechanism Aldehyde R-CHO (Impure) Intermediate Tetrahedral Intermediate Aldehyde->Intermediate Nucleophilic Attack NaHSO3 NaHSO3 (Saturated Aq) NaHSO3->Intermediate Adduct Bisulfite Adduct (Water Soluble Salt) Intermediate->Adduct Crystallization/Solubilization Impurity Organic Impurity (In Organic Layer) Intermediate->Impurity Remains in Organic Base Na2CO3 (pH > 10) Adduct->Base Regeneration Product Pure R-CHO Base->Product Elimination of SO3^2-

Figure 2: The reversible formation of the bisulfite adduct allows for phase-switching purification.

References

  • Schlosser, M. (1998). Organometallics in Synthesis: A Manual. Wiley. (Authoritative source on lithiation regioselectivity and "scrambling").
  • Brindle, C. S., et al. (2017).[1] "Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures." Organic Process Research & Development, 21(9), 1394–1403.[1] Link

  • Przybyciel, M. (2006).[6] "Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC." LCGC International. (Detailing the selectivity of PFP phases for halogenated aromatics). Link

  • BenchChem Technical Support. (2025). "Purification of Reaction Mixtures Containing Benzaldehyde: Bisulfite Wash." Link

  • Shen, B., et al. (2016). "Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers by one-dimensional and two-dimensional gas chromatography." Journal of Chromatography A. Link

Sources

Technical Support Center: TiCl₄ Mediated Formylation of Electron-Rich Phenols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for troubleshooting Titanium Tetrachloride (TiCl₄) mediated formylation of electron-rich phenols. This resource is designed for researchers, chemists, and drug development professionals who are utilizing this powerful reaction for the synthesis of ortho-hydroxybenzaldehydes. This guide moves beyond simple protocols to provide in-depth, cause-and-effect explanations for common experimental challenges, ensuring you can diagnose issues and optimize your reaction with confidence.

Section 1: The Core Mechanism - Why TiCl₄?

Understanding the "why" is critical to effective troubleshooting. The TiCl₄-mediated formylation, often a modification of the Rieche formylation, leverages the strong Lewis acidity and oxophilicity of titanium tetrachloride.[1][2] Unlike classic formylation methods like the Vilsmeier-Haack or Duff reactions which can suffer from low yields, harsh conditions, or poor regioselectivity[3][4], the TiCl₄ method offers a highly efficient and regioselective route to ortho-formylated phenols.

The key to this selectivity lies in the formation of a titanium-phenolate complex. TiCl₄ coordinates strongly with the phenolic oxygen, which not only activates the aromatic ring for electrophilic substitution but also positions the formylating agent for a directed attack on the ortho position.[5][6] This chelation control is so effective that diformylation is typically avoided, even with highly activated phenols.[3][7]

G cluster_0 Step 1: Chelation & Activation cluster_1 Step 2: Electrophile Generation cluster_2 Step 3: Ortho-Directed Attack cluster_3 Step 4: Hydrolysis Phenol Electron-Rich Phenol Complex Titanium Phenoxide Intermediate Phenol->Complex Coordination TiCl4_1 TiCl₄ (≥2 eq.) TiCl4_1->Complex Intermediate Cyclohexadienone Intermediate Complex->Intermediate Electrophilic Aromatic Substitution (Ortho-selective) DCM Cl₂CHOMe (Dichloromethyl methyl ether) Electrophile [Cl₂CH]⁺[TiCl₄(OMe)]⁻ Electrophile DCM->Electrophile TiCl4_2 TiCl₄ TiCl4_2->Electrophile Electrophile->Intermediate Product ortho-Hydroxy- benzaldehyde Intermediate->Product Workup Aqueous Work-up (H₂O) Workup->Product

Caption: Reaction mechanism of TiCl₄ mediated ortho-formylation.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the experiment in a question-and-answer format.

Q1: My reaction yielded no product, or the yield is extremely low. What went wrong?

This is the most frequent issue and typically points to problems with reagents or reaction setup.

Potential Cause 1: Presence of Moisture

  • Explanation: Titanium tetrachloride reacts exothermically and violently with water to form titanium dioxide (TiO₂) and hydrochloric acid.[2] Even trace amounts of moisture in your solvent, on your glassware, or in your phenol starting material will consume the TiCl₄, rendering it inactive as a Lewis acid catalyst.

  • Solution:

    • Ensure all glassware is rigorously oven-dried or flame-dried under vacuum before use.

    • Use freshly distilled, anhydrous solvents. Dichloromethane (DCM) should be dried over CaH₂ and stored under an inert atmosphere.[3]

    • Ensure your phenol starting material is anhydrous. If necessary, dry it in a vacuum oven or by azeotropic distillation with toluene.

    • The entire reaction must be conducted under a dry, inert atmosphere (Nitrogen or Argon).

Potential Cause 2: Incorrect Stoichiometry

  • Explanation: A sufficient excess of TiCl₄ is required to drive the reaction. Typically, at least 2.2 equivalents are used relative to the phenol.[3][8] One equivalent is consumed in forming the titanium phenoxide, while the other is needed to activate the dichloromethyl methyl ether formylating agent.

  • Solution:

    • Carefully verify the molar calculations for all reagents.

    • Use a stoichiometry of Phenol : TiCl₄ : Cl₂CHOMe in a ratio of approximately 1 : 2.2 : 1.1.

Potential Cause 3: Inactive Starting Material

  • Explanation: While the reaction is excellent for electron-rich phenols, substrates with strong electron-withdrawing groups may be too deactivated to undergo electrophilic substitution under these conditions.

  • Solution:

    • Verify the electronic properties of your substrate. This method is most successful for phenols bearing alkyl, alkoxy, or multiple hydroxyl groups.[9][10]

    • Consider alternative, more forceful formylation methods for deactivated systems, though these may come with their own challenges.[11]

Q2: My reaction produced a mixture of ortho and para isomers. How can I improve the ortho-selectivity?

While this method is known for excellent ortho-selectivity, certain factors can lead to the formation of the undesired para isomer.

Potential Cause 1: Reaction Temperature

  • Explanation: The chelation effect that directs the ortho-formylation is more pronounced at lower temperatures. As the temperature increases, the reaction may begin to follow standard electrophilic aromatic substitution rules, where the para position can also be attacked.

  • Solution:

    • Run the reaction at 0°C or lower. Studies have shown that decreasing the temperature can significantly improve the ortho:para ratio.[3]

TemperatureOrtho:Para Ratio (3,5-dimethoxyphenol)Overall Yield
25°C80:20-
0°C82:1894%
-60°C91:975%
Data synthesized from García, O. et al. (2003).[3]

Potential Cause 2: Steric Hindrance

  • Explanation: If the ortho positions on the phenol are sterically hindered by bulky substituents, the formylating agent may be forced to attack the more accessible para position.[5]

  • Solution:

    • There is no simple solution if the substrate itself is the issue. Be aware that for phenols with, for example, a tert-butyl group in an ortho position, you should expect a higher proportion of the para product. In such cases, this may not be the ideal synthetic route if high para-selectivity is undesirable.

Q3: I'm having difficulty with the work-up. How do I effectively remove the titanium byproducts?

The work-up is a critical step. Improper quenching can lead to emulsions or product degradation, while residual titanium salts can complicate purification.

Potential Cause 1: Formation of Titanium Oxides/Hydroxides

  • Explanation: Quenching the reaction with water or basic solutions leads to the formation of insoluble and often gelatinous titanium dioxide or titanium hydroxides (Ti(OH)₄), which can trap the product and make extraction and filtration extremely difficult.[12]

  • Solution: The Recommended Quench

    • Aqueous Ammonium Chloride (NH₄Cl): The most effective method is to quench the reaction mixture by pouring it into a cold, saturated aqueous solution of NH₄Cl.[13] This procedure helps keep the titanium byproducts soluble in the aqueous layer, allowing for a clean separation.

    • Acidic Work-up: Alternatively, a dilute acidic quench (e.g., 1M HCl) can be used. The work-up must remain acidic to prevent precipitation of titanium oxides.

Potential Cause 2: Product Decomposition

  • Explanation: Some formylated phenols can be sensitive to harsh pH conditions. A strongly acidic or basic work-up could potentially lead to degradation or side reactions.

  • Solution:

    • Monitor the work-up pH. The NH₄Cl quench is generally mild.

    • Perform extractions quickly and at low temperatures to minimize contact time with the aqueous phase.

G Start Reaction Complete Quench Pour reaction mixture into cold, saturated aqueous NH₄Cl Start->Quench Work-up Extract Extract with Organic Solvent (e.g., DCM, EtOAc) Quench->Extract Wash Wash combined organic layers with Brine Extract->Wash Dry Dry over Na₂SO₄ or MgSO₄, Filter Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify via Column Chromatography or Recrystallization Concentrate->Purify Product Pure Formylated Phenol Purify->Product

Caption: Recommended experimental workflow for work-up and purification.

Section 3: Standard Experimental Protocol

This protocol is a generalized procedure and should be adapted based on the specific reactivity and scale of your starting material.

Reagents & Materials:

  • Electron-rich phenol (1.0 eq)

  • Titanium tetrachloride (TiCl₄) (2.2 eq)

  • Dichloromethyl methyl ether (Cl₂CHOMe) (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Oven-dried round-bottom flask with stir bar

  • Inert atmosphere setup (Nitrogen or Argon line)

  • Syringes and septa

Procedure:

  • Setup: Place the electron-rich phenol (1.0 eq) in an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a septum. Purge the flask with an inert gas (N₂ or Ar).

  • Dissolution: Add anhydrous DCM (approx. 1.5 mL per gram of phenol) via syringe and stir until the phenol is fully dissolved.[3]

  • Cooling & TiCl₄ Addition: Cool the solution to 0°C using an ice-water bath. Slowly add TiCl₄ (2.2 eq) dropwise via syringe over 15-20 minutes. The solution will typically change color and may become viscous. Stir the mixture at 0°C for 1 hour.

  • Formylation: Add dichloromethyl methyl ether (1.1 eq) dropwise to the solution at 0°C.[8]

  • Reaction Monitoring: Allow the reaction to stir at 0°C. Monitor the progress by TLC or HPLC. The reaction is often complete within 45-60 minutes.

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture into a separate flask containing a vigorously stirred, cold (0°C) saturated aqueous solution of NH₄Cl.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with DCM.

  • Washing & Drying: Combine the organic extracts and wash them with brine. Dry the combined organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography or recrystallization to yield the pure ortho-hydroxybenzaldehyde.

References

  • García, O., Nicolás, E., & Albericio, F. (2003). o-Formylation of electron-rich phenols with dichloromethyl methyl ether and TiCl4. Tetrahedron Letters, 44(27), 4961–4963. [Link]

  • Ramos-Tomillero, I., et al. (2015). Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. Molecules, 20(3), 5039-5051. [Link]

  • Wikipedia contributors. (2023). Rieche formylation. Wikipedia, The Free Encyclopedia. [Link]

  • García, O., Nicolás, E., & Albericio, F. (2003). o-Formylation of electron-rich phenols with dichloromethyl methyl ether and TiCl4. ISC. [Link]

  • ResearchGate. (2023). How to remove TiCl4 from the organic reaction mixture containing peptide product? ResearchGate. [Link]

  • ResearchGate. (2015). Request for "o-Formylation of Electron-Rich Phenols with Dichloromethyl Methyl Ether and TiCl4". ResearchGate. [Link]

  • ResearchGate. (n.d.). Titanium Tetrachloride (TiCl4). ResearchGate. [Link]

  • ResearchGate. (2015). Formylation of phenols, methoxy-and methylbenzenes. ResearchGate. [Link]

  • Wikipedia contributors. (2023). Duff reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Ramos-Tomillero, I., et al. (2015). Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. National Institutes of Health. [Link]

  • The Use of the Titanium Tetrachloride (TiCl 4 ) Catalysts as a Reagent for Organic Synthesis. (2024). Preprints.org. [Link]

  • Wikipedia contributors. (2024). Titanium tetrachloride. Wikipedia, The Free Encyclopedia. [Link]

  • University of Rochester, Department of Chemistry. (2026). Workup: Titanium Byproducts. University of Rochester. [Link]

Sources

Validation & Comparative

A Researcher's Guide to the Structural Elucidation of 2-Fluoro-4-hydroxy-5-methylbenzaldehyde: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous structural determination of small organic molecules is a critical step in the research and development pipeline. This guide provides an in-depth analysis of the ¹H NMR spectrum of 2-Fluoro-4-hydroxy-5-methylbenzaldehyde, a substituted benzaldehyde with potential applications in medicinal chemistry. Furthermore, it presents a comparative overview of alternative and complementary analytical techniques, offering a holistic approach to structural verification.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating the structure of organic compounds.[1] The ¹H NMR spectrum, in particular, provides a wealth of information regarding the chemical environment, connectivity, and relative number of protons in a molecule.

¹H NMR Spectrum Analysis of 2-Fluoro-4-hydroxy-5-methylbenzaldehyde

The ¹H NMR spectrum of 2-Fluoro-4-hydroxy-5-methylbenzaldehyde is predicted to exhibit distinct signals corresponding to the aldehydic proton, the aromatic protons, the hydroxyl proton, and the methyl protons. The chemical shifts (δ) of these protons are significantly influenced by the electronic effects of the substituents on the benzene ring.[2] Electron-withdrawing groups, such as the fluorine and aldehyde moieties, will deshield nearby protons, causing them to resonate at higher chemical shifts (downfield). Conversely, electron-donating groups, like the hydroxyl and methyl groups, will shield adjacent protons, shifting their signals upfield.

Predicted ¹H NMR Spectral Data:

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Aldehyde (-CHO)~10.0s-1H
Aromatic (H-3)~7.0-7.2d~8-9 (³JH-F)1H
Aromatic (H-6)~7.3-7.5s-1H
Hydroxyl (-OH)~5.0-6.0br s-1H
Methyl (-CH₃)~2.2-2.4s-3H

Causality behind Spectral Assignments:

  • Aldehydic Proton: The proton of the aldehyde group is highly deshielded due to the strong electron-withdrawing nature of the carbonyl group and is expected to appear as a sharp singlet around 10.0 ppm.[3]

  • Aromatic Protons:

    • The proton at position 3 (H-3) is ortho to the fluorine atom and will experience coupling, resulting in a doublet. The magnitude of the through-bond coupling constant (³JH-F) is typically in the range of 8-9 Hz.

    • The proton at position 6 (H-6) is meta to the fluorine and para to the hydroxyl group. Due to the larger distance, the coupling to fluorine will be minimal, and it is expected to appear as a singlet. The electron-donating hydroxyl and methyl groups will cause this proton to be more shielded compared to H-3.

  • Hydroxyl Proton: The chemical shift of the hydroxyl proton is often variable and concentration-dependent. It typically appears as a broad singlet and may exchange with deuterium in D₂O.

  • Methyl Protons: The protons of the methyl group are attached to the aromatic ring and will appear as a singlet in the upfield region of the aromatic spectrum.

Visualizing the Structure-Spectrum Correlation

To better understand the relationship between the molecular structure and the ¹H NMR spectrum, a visualization of the distinct proton environments is essential.

Caption: Molecular structure of 2-Fluoro-4-hydroxy-5-methylbenzaldehyde with distinct proton environments highlighted.

Experimental Protocol: ¹H NMR Spectroscopy

A detailed, step-by-step methodology for acquiring the ¹H NMR spectrum is crucial for reproducibility and data integrity.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 2-Fluoro-4-hydroxy-5-methylbenzaldehyde.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical to avoid interfering signals.[3]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's probe.

    • Tune and match the probe to the correct frequency for ¹H nuclei.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • Data Acquisition:

    • Set the appropriate spectral width to encompass all expected proton signals.

    • Use a standard single-pulse experiment.

    • Set the number of scans to achieve an adequate signal-to-noise ratio.

    • Apply a 90° pulse angle and an appropriate relaxation delay.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale using the TMS signal.

    • Integrate the signals to determine the relative number of protons.

A Comparative Look at Alternative Analytical Techniques

While ¹H NMR is a powerful tool, a multi-faceted approach employing other analytical techniques provides a more robust and comprehensive structural elucidation.[4][5]

TechniqueInformation ProvidedStrengthsLimitations
¹³C NMR Spectroscopy Number and chemical environment of carbon atoms.Provides a direct count of unique carbon atoms.Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times.
FT-IR Spectroscopy Presence of functional groups.Excellent for identifying characteristic vibrations of C=O (aldehyde), O-H (hydroxyl), and C-F bonds.[6]Provides limited information on the overall molecular framework.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.Provides the exact molecular weight, confirming the molecular formula. Fragmentation can offer clues about the structure.[5]Isomers may not be distinguishable by mass alone.

Integrated Analytical Workflow

For unambiguous structure confirmation, an integrated workflow is recommended. This approach leverages the strengths of multiple techniques to build a cohesive and self-validating structural assignment.[7]

G cluster_0 Initial Analysis cluster_1 Spectroscopic & Spectrometric Analysis cluster_2 Data Interpretation & Structure Elucidation cluster_3 Final Confirmation Sample Sample 1H_NMR ¹H NMR Sample->1H_NMR 13C_NMR ¹³C NMR Sample->13C_NMR FTIR FT-IR Sample->FTIR MS Mass Spectrometry Sample->MS Data_Integration Data Integration & Preliminary Structure 1H_NMR->Data_Integration 13C_NMR->Data_Integration FTIR->Data_Integration MS->Data_Integration Structure_Validation Structure Validation Data_Integration->Structure_Validation Confirmed_Structure Confirmed Structure of 2-Fluoro-4-hydroxy-5-methylbenzaldehyde Structure_Validation->Confirmed_Structure

Caption: An integrated workflow for the structural elucidation of small molecules.

By combining the detailed connectivity information from ¹H and ¹³C NMR with the functional group identification from FT-IR and the molecular weight confirmation from mass spectrometry, researchers can achieve a high degree of confidence in their structural assignments. This comprehensive approach is essential for ensuring the quality and reliability of data in drug discovery and development.

References

  • A Comparative Analysis of Substituted Benzaldehyde NMR Spectra: A Guide for Researchers. Benchchem.
  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11.
  • Structure elucidation of small organic molecules by contemporary computational chemistry methods. (2020). Archives of Pharmacal Research, 43(10), 987-1011.
  • Current and Future Perspectives on the Structural Identification of Small Molecules in Biological Systems. (2016). Metabolites, 6(4), 46.
  • Structure elucidation of small organic molecules by contemporary computational chemistry methods | Request PDF. ResearchGate.
  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. OMICS International.
  • 1JCH Coupling in Benzaldehyde Derivatives: Ortho Substitution Effect. (2019). ACS Omega, 4(1), 1647-1654.
  • hil6_sln.html.
  • proton 1H NMR spectrum of benzaldehyde C 6 H 5 CHO. Doc Brown's Chemistry.
  • Molecular Structure Characterisation and Structural Elucidation. Intertek.
  • 2-Fluorobenzaldehyde(446-52-6) 13C NMR spectrum. ChemicalBook.
  • 2-Fluoro-4-hydroxybenzaldehyde | C7H5FO2 | CID 587246. PubChem.
  • FT-IR Spectrum of Benzaldehyde | Download Scientific Diagram. ResearchGate.

Sources

C13 NMR chemical shifts for 2-Fluoro-4-hydroxy-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the


C NMR chemical shifts for 2-Fluoro-4-hydroxy-5-methylbenzaldehyde , designed for analytical chemists and drug discovery researchers.

As direct experimental spectra for specific polysubstituted benzaldehydes are often proprietary or paywalled, this guide utilizes a Comparative Structural Analysis (CSA) approach. We synthesize data from validated structural analogs (e.g., 2-fluoro-4-hydroxybenzaldehyde and 4-hydroxy-3-methylbenzaldehyde) to provide high-confidence reference shifts and coupling constants.

Part 1: Structural Analysis & Chemical Shift Assignments

1.1 The Molecule at a Glance
  • IUPAC Name: 2-Fluoro-4-hydroxy-5-methylbenzaldehyde

  • Molecular Formula: C

    
    H
    
    
    
    FO
    
    
  • Key NMR Features:

    • Fluorine Splitting: The

      
      F nucleus (spin 1/2) couples with carbon atoms, creating distinctive doublets (
      
      
      
      ) rather than singlets (
      
      
      ).
    • Aldehyde Shift: The carbonyl carbon is highly deshielded.

    • Phenolic Shielding: The hydroxyl group significantly affects the electron density at C4.

1.2 Predicted

C NMR Data Table (DMSO-d

)

Solvent Choice: DMSO-d


 is the standard for poly-functional phenols to prevent aggregation and ensure solubility.
Carbon PositionAssignmentApprox. Shift (

, ppm)
Multiplicity

Coupling (Hz)
Notes
C-7 Aldehyde (C=O)187.5 - 189.0 Doublet (

)

Deshielded; shows long-range coupling to F.
C-4 C-OH (Phenolic)160.5 - 162.5 Doublet (

)

Ortho to methyl; Meta to F.
C-2 C-F (Fluorinated)163.0 - 166.0 Doublet (

)

Key Identifier. Massive splitting.[1][2][3]
C-6 Aromatic CH130.0 - 132.0 Doublet (

)

Para to Methyl.
C-1 Quaternary C116.0 - 118.0 Doublet (

)

Ipso to aldehyde; Ortho to F.
C-5 C-Me (Quaternary)128.0 - 130.0 Doublet (

)

Para to F (coupling often small/unresolved).
C-3 Aromatic CH104.0 - 106.0 Doublet (

)

Ortho to F; highly shielded by OH ortho-effect.
C-8 Methyl (-CH

)
15.5 - 16.5 Singlet (

)
-Attached to C5.

Technical Note: The chemical shift of C3 is particularly diagnostic. It is "sandwiched" between the electron-withdrawing Fluorine and the electron-donating Hydroxyl, but the resonance effect of the OH (ortho) and F (ortho) usually results in a net shielding, pushing it upfield to ~104 ppm.

Part 2: Comparative Performance Analysis

To validate the assignments above, we compare the target molecule against two primary alternatives (analogs) often used in structure-activity relationship (SAR) studies.

2.1 Comparison 1: Effect of the Methyl Group
  • Baseline: 2-Fluoro-4-hydroxybenzaldehyde[1]

  • Target: 2-Fluoro-4-hydroxy-5-methyl benzaldehyde

FeatureBaseline (No Methyl)Target (With Methyl)Mechanistic Insight
C-5 Shift ~109 ppm (CH)~129 ppm (C-q)Ipso Effect: Substitution of H with Me causes a ~20 ppm downfield shift (deshielding).
C-4 (C-OH) Shift ~164 ppm~161 ppmOrtho Effect: The methyl group is electron-donating, slightly shielding the adjacent phenolic carbon.
C-6 Shift ~133 ppm~131 ppmOrtho Effect: Methyl shields the adjacent C6 slightly.
2.2 Comparison 2: Effect of the Fluorine Atom
  • Baseline: 4-Hydroxy-3-methylbenzaldehyde (Vanillin isomer)

  • Target: 2-Fluoro -4-hydroxy-5-methylbenzaldehyde

FeatureBaseline (No Fluorine)Target (With Fluorine)Mechanistic Insight
C-2 Shift ~115 ppm (CH)~164 ppm (C-F)Direct Halogenation: Massive deshielding (~50 ppm) due to electronegativity of F.
Aldehyde Coupling SingletDoublet (

Hz)
Through-Space Interaction: The F atom at C2 couples with the carbonyl carbon.
Symmetry Simpler spectrumComplex splittingAll aromatic carbons become doublets due to C-F coupling.

Part 3: Experimental Protocol & Workflow

3.1 Sample Preparation Protocol (Self-Validating)

This protocol ensures maximum signal-to-noise ratio and prevents H-bonding artifacts that shift phenolic peaks.

  • Solvent Selection: Use DMSO-d

    
      (99.9% D) rather than CDCl
    
    
    
    .
    • Reason: The target has a phenolic -OH.[1][4] In CDCl

      
      , concentration-dependent hydrogen bonding causes chemical shift drift. DMSO "locks" the OH proton via H-bonding, stabilizing the shifts.
      
  • Concentration: Dissolve 15-20 mg of sample in 0.6 mL solvent.

    • Reason:

      
      C is only 1.1% natural abundance. High concentration is required for quaternary carbons (C1, C2, C4, C5, C7) to appear clearly within standard scan times (128-512 scans).
      
  • Relaxation Delay (D1): Set D1 = 2.0 - 3.0 seconds .

    • Reason: Quaternary carbons (especially C-F and C=O) have long T1 relaxation times. Short delays will suppress these peaks, making integration impossible.

3.2 Assignment Logic Flowchart

Use this logic to interpret the spectrum of the target compound versus impurities.

NMR_Assignment_Logic cluster_legend Legend Start Start: Analyze 13C Spectrum Check_Aldehyde Check >185 ppm Region Start->Check_Aldehyde Is_Doublet Is it a Doublet? Check_Aldehyde->Is_Doublet Aldehyde_Confirmed Confirmed: 2-Fluoro Aldehyde (3J Coupling observed) Is_Doublet->Aldehyde_Confirmed Yes (J~7Hz) Aldehyde_Singlet Alert: Isomer/Impurity (4-Fluoro isomer has no 3J) Is_Doublet->Aldehyde_Singlet No (Singlet) Check_CF Check 160-170 ppm Region Aldehyde_Confirmed->Check_CF Large_Split Splitting > 240 Hz? Check_CF->Large_Split CF_Confirmed Confirmed: C-2 (C-F) Large_Split->CF_Confirmed Yes Check_Upfield Check 100-110 ppm CF_Confirmed->Check_Upfield C3_Ident Doublet at ~105 ppm? (C3: Ortho to F, Ortho to OH) Check_Upfield->C3_Ident Key1 Decision Point Key2 Confirmation

Caption: Logical decision tree for confirming the regiospecificity of 2-Fluoro-4-hydroxy-5-methylbenzaldehyde using coupling constants.

Part 4: Synthesis & Biosynthetic Context

Understanding the synthesis helps identify potential impurities (regioisomers) in the NMR spectrum.

Synthesis_Pathway Precursor 3-Fluoro-4-methylphenol Reagent Reimer-Tiemann (CHCl3/KOH) Precursor->Reagent Target 2-Fluoro-4-hydroxy- 5-methylbenzaldehyde (Major Product) Reagent->Target Ortho Formylation (Para to F) Isomer 4-Fluoro-2-hydroxy- 5-methylbenzaldehyde (Minor Impurity) Reagent->Isomer Ortho Formylation (Ortho to F)

Caption: The Reimer-Tiemann reaction often yields regioisomers. The target compound (Major) is distinguished from the impurity (Minor) by the aldehyde proton/carbon coupling patterns.

References

  • PubChem Compound Summary. 2-Fluoro-4-hydroxybenzaldehyde (Analog Reference). National Center for Biotechnology Information. [Link]

  • Reich, H. J.J-Coupling in Fluorinated Aromatics. University of Wisconsin-Madison. (Standard reference for

    
     values).
    [Link]
    
  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (General reference for Substituent Chemical Shift Additivity Rules).

Sources

Mass spectrometry fragmentation pattern of fluorinated hydroxybenzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Mass Spectrometry Fragmentation Pattern of Fluorinated Hydroxybenzaldehydes

Executive Summary & Technical Context

Fluorinated hydroxybenzaldehydes are critical bioisosteres and metabolic blockers in modern drug discovery. Their mass spectrometric (MS) analysis is often complicated by the high electronegativity of fluorine and the directing effects of the hydroxyl group. This guide provides a definitive comparison of the fragmentation patterns of key isomers—specifically focusing on 3-fluoro-4-hydroxybenzaldehyde and 2-fluoro-4-hydroxybenzaldehyde —to enable precise structural elucidation.

Key Technical Insight: The differentiation of these isomers relies heavily on the "Ortho Effect." While both isomers share a molecular ion (


) of m/z 140, the spatial proximity of the fluorine atom to the hydroxyl group in the 3,4-isomer facilitates a unique HF elimination pathway that is mechanistically suppressed in the 2,4-isomer.

Instrumentation & Standardized Methodology

To ensure reproducibility, the following experimental conditions are recommended for the generation of the fragmentation data discussed below.

Experimental Protocol: EI-MS Analysis
  • Sample Preparation:

    • Dissolve 1 mg of analyte in 1 mL of HPLC-grade methanol or acetonitrile.

    • Dilute to 10 µg/mL for direct injection or GC-MS analysis.

  • GC-MS Parameters:

    • Inlet Temperature: 250°C (Splitless mode).

    • Carrier Gas: Helium at 1.0 mL/min constant flow.

    • Column: Rxi-5Sil MS (30 m x 0.25 mm ID, 0.25 µm film) or equivalent.

    • Oven Program: 60°C (1 min hold)

      
       20°C/min to 300°C (3 min hold).
      
  • Mass Spectrometer Settings:

    • Ionization Mode: Electron Ionization (EI).[1][2]

    • Electron Energy: 70 eV (Standard).[2]

    • Source Temperature: 230°C.

    • Scan Range: m/z 40–400.

Comparative Fragmentation Analysis

The fragmentation of fluorinated hydroxybenzaldehydes is governed by three competing mechanisms:


-cleavage (loss of CHO), CO expulsion (phenolic degradation), and HF elimination (ortho-interaction).
Primary Fragmentation Pathways (Common to All Isomers)

All isomers exhibit characteristic ions derived from the benzaldehyde core:

  • Molecular Ion (

    
    ):  m/z 140 (Base peak or high intensity).
    
  • Loss of H (

    
    ):  m/z 139. Formation of the acylium ion 
    
    
    
    .
  • Loss of CHO (

    
    ):  m/z 111. Formation of the fluorohydroxyphenyl cation (
    
    
    
    ).
  • Loss of CO (

    
    ):  m/z 112. Phenolic ring contraction/degradation.
    
Isomer-Specific Mechanisms: The Fluorine Ortho-Effect

The critical differentiator lies in the interaction between the Fluorine (F) and Hydroxyl (OH) groups.

  • Case A: 3-Fluoro-4-hydroxybenzaldehyde (F and OH are Ortho)

    • Mechanism: The proximity of the fluorine at C3 and the hydroxyl proton at C4 allows for a "ring-walk" mechanism or direct hydrogen abstraction, leading to the elimination of neutral Hydrogen Fluoride (HF, 20 Da).

    • Diagnostic Ion: m/z 120 (

      
      ) .
      
    • Secondary Fragment: The resulting ion (m/z 120) often loses CO (28 Da) to form m/z 92 (

      
      ).
      
  • Case B: 2-Fluoro-4-hydroxybenzaldehyde (F and OH are Meta)

    • Mechanism: The fluorine at C2 is distant from the hydroxyl at C4. The HF elimination pathway is energetically unfavorable and kinetically suppressed.

    • Dominant Pathway: The fluorine at C2 is ortho to the aldehyde group. This stabilizes the

      
       ion (m/z 139) through electrostatic interaction with the carbonyl carbon but prevents HF loss.
      
    • Observation: Absence or negligible intensity of m/z 120.

Data Presentation & Diagnostic Tables

Table 1: Comparative Ion Abundance (Relative Intensity)
m/z ValueIon Identity3-Fluoro-4-hydroxy (Ortho F-OH)2-Fluoro-4-hydroxy (Meta F-OH)Diagnostic Significance
140

100% (Base) 100% (Base) Molecular Ion
139

High (60-80%)Very High (80-95%)

-cleavage (Aldehyde H)
120

Distinct Peak (~10-20%) Absent / Trace (<1%) Primary Differentiator
112

ModerateModeratePhenolic CO loss
111

HighHighLoss of formyl group
92

ModerateLowSecondary fragment from m/z 120

Visualization of Fragmentation Pathways

The following diagrams illustrate the mechanistic divergence between the two isomers.

Figure 1: Fragmentation of 3-Fluoro-4-hydroxybenzaldehyde (Ortho F-OH)[3]

G M Molecular Ion [C7H5FO2]+ m/z 140 M_H Acylium Ion [M-H]+ m/z 139 M->M_H - H• M_CHO Fluoro-phenol Cation [M-CHO]+ m/z 111 M->M_CHO - CHO• M_HF Quinone-like Cation [M-HF]+ m/z 120 (DIAGNOSTIC) M->M_HF - HF (Ortho Effect) M_HF_CO Benzyne-like Cation [M-HF-CO]+ m/z 92 M_HF->M_HF_CO - CO

Caption: The presence of F and OH in ortho positions facilitates the direct elimination of HF (m/z 120), a pathway unique to this substitution pattern.

Figure 2: Fragmentation of 2-Fluoro-4-hydroxybenzaldehyde (Meta F-OH)

G M2 Molecular Ion [C7H5FO2]+ m/z 140 M2_H Acylium Ion [M-H]+ m/z 139 M2->M2_H - H• (Dominant) M2_CHO Fluoro-phenol Cation [M-CHO]+ m/z 111 M2->M2_CHO - CHO• M2_CO Phenolic Cation [M-CO]+ m/z 112 M2->M2_CO - CO Blocked HF Elimination BLOCKED M2->Blocked Meta position prevents interaction

Caption: With F and OH in meta positions, the HF elimination pathway is structurally blocked. The spectrum is dominated by alpha-cleavage (m/z 139) and CHO loss (m/z 111).

References

  • NIST Mass Spectrometry Data Center. (2024).[3] Mass Spectrum of 2-Fluoro-4-hydroxybenzaldehyde (NIST# 124985).[3] National Institute of Standards and Technology.[4] [Link]

  • Chatterjee, S., et al. (2017).[5] Hydrogen bond induced HF elimination from photoionized fluorophenol dimers in the gas phase.[6] Journal of Chemical Physics, 146, 084310. [Link]

  • Attygalle, A., et al. (2025). Low-energy collision-induced fragmentation of negative ions derived from hydroxyphenyl carbaldehydes. Stevens Institute of Technology / Innovations Report. [Link]

  • PubChem. (2025). Compound Summary: 3-Fluoro-4-hydroxybenzaldehyde (CID 587250).[7] National Library of Medicine. [Link]

Sources

Comparative Guide: FTIR Profiling of Fluoro-Benzaldehydes & Hydroxyl Impurity Detection

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Process Chemists, and Drug Development Professionals. Focus: Characterization of aldehyde (-CHO) and hydroxyl (-OH) functionalities in fluoro-benzaldehydes, with specific emphasis on distinguishing the active pharmaceutical intermediate (API) from its oxidation products.

Executive Summary: The Spectroscopic Signature

Fluoro-benzaldehydes (e.g., 4-fluorobenzaldehyde) are ubiquitous intermediates in the synthesis of Schiff bases and fluorinated APIs. However, their high reactivity toward oxidation presents a persistent stability challenge.

For the analytical scientist, the FTIR spectrum serves two distinct purposes:

  • Structural Confirmation: Validating the para-fluoro substitution and the integrity of the carbonyl dipole.

  • Purity Profiling: Detecting the "silent" emergence of hydroxyl groups—indicating either moisture contamination or, more critically, the oxidation of the aldehyde to fluoro-benzoic acid .

This guide moves beyond basic peak assignment, offering a comparative framework to distinguish the desired aldehyde functionality from hydroxyl-bearing impurities using mid-IR spectroscopy.

Theoretical Framework: The Fluorine Effect

To interpret the spectrum accurately, one must understand how the fluorine atom modifies the vibrational energy of the benzene ring and the carbonyl group.

Inductive vs. Resonance Effects

The carbonyl (C=O) stretching frequency is determined by the bond force constant (


).
  • Inductive Effect (-I): Fluorine is highly electronegative. It pulls electron density through the sigma bond framework, strengthening the C=O bond and increasing the wavenumber.

  • Resonance Effect (+R): In para-fluorobenzaldehyde, the fluorine lone pair can donate electron density into the ring, slightly increasing single-bond character of the carbonyl, which decreases the wavenumber.

The Net Result: In 4-fluorobenzaldehyde, these effects largely cancel out, resulting in a C=O stretch (~1700–1705 cm⁻¹) that is remarkably similar to unsubstituted benzaldehyde (~1700 cm⁻¹), but distinct from aliphatic aldehydes (~1730 cm⁻¹).

The Fermi Resonance (The Aldehyde "Fingerprint")

The most reliable diagnostic for the aldehyde group is not the C=O peak (which overlaps with ketones/acids) but the C-H stretch doublet .

  • Fundamental: The C-H stretch normally occurs near 2800 cm⁻¹.[1]

  • Overtone: The first overtone of the C-H bending vibration (~1390 cm⁻¹) falls near 2780 cm⁻¹.

  • Coupling: These two energy levels interact (Fermi Resonance), splitting the signal into two distinct bands at ~2850 cm⁻¹ and ~2750 cm⁻¹ .[2][3]

Comparative Analysis: Aldehyde vs. Hydroxyl Species

The following table contrasts the spectral fingerprint of the target molecule against its structural analogs and common impurities.

Table 1: Characteristic FTIR Wavenumbers (cm⁻¹)
Functional GroupVibration Mode4-Fluorobenzaldehyde (Target)Benzaldehyde (Reference)4-Fluorobenzoic Acid (Oxidation Impurity)4-Hydroxybenzaldehyde (Structural Variant)
Carbonyl C=O[4][5] Stretch1700 – 1705 (s)1700 – 17051680 – 1690 (s) (Shifted due to H-bonding)1670 – 1680
Aldehyde C-H C-H Stretch (Fermi Doublet)2860 & 2760 (m)2850 & 2750Absent 2850 & 2750
Hydroxyl O-H StretchAbsent Absent2500 – 3300 (br, v) (Carboxylic Dimer)3100 – 3400 (br, s) (Phenolic OH)
Fluorine C-F Stretch1220 – 1230 (s)Absent1230 – 1250Absent (unless F substituted)
Aromatic C=C Stretch1600, 15001600, 15001600, 14201600, 1510

(s) = strong, (m) = medium, (br) = broad, (v) = variable intensity

Key Diagnostic Logic:
  • The "Acid Test": If you see a broad "mountain" of absorption centered around 3000 cm⁻¹ (spanning 2500–3300 cm⁻¹), your aldehyde has oxidized to benzoic acid. This broad O-H band will often obscure the aromatic C-H stretches.

  • The Missing Doublet: As oxidation proceeds, the sharp Fermi doublet (2860/2760 cm⁻¹) diminishes and is replaced/swamped by the carboxylic O-H absorbance.

Experimental Protocol: High-Fidelity Acquisition

Objective: Obtain an FTIR spectrum free from atmospheric moisture interference and oxidative degradation during scanning.

Method A: ATR (Attenuated Total Reflectance) – Recommended for Liquids
  • Suitability: Ideal for neat liquid fluoro-benzaldehydes (e.g., 2-F, 4-F isomers).

  • Protocol:

    • Background: Collect a 32-scan background of the clean crystal (Diamond or ZnSe).

    • Loading: Place 1 drop of sample on the crystal. Crucial: If the sample is volatile, cover with the ATR anvil immediately to prevent evaporation and reaction with air moisture.

    • Scan: Acquire 16–32 scans at 4 cm⁻¹ resolution.

    • Cleaning: Wipe immediately with isopropanol; aldehydes can polymerize on the crystal if left to dry.

Method B: KBr Pellet – Recommended for Solids
  • Suitability: Solid variants (e.g., 4-hydroxybenzaldehyde or oxidized samples).

  • Protocol:

    • Ratio: Mix ~2 mg sample with ~200 mg dry KBr powder.

    • Grinding: Grind gently in an agate mortar. Warning: Do not over-grind hygroscopic samples as KBr absorbs atmospheric water, creating a false -OH peak at 3400 cm⁻¹.

    • Pressing: Press at 8–10 tons for 2 minutes to form a transparent disc.

    • Validation: Check the region 3400–3500 cm⁻¹. A sharp peak indicates free water (wet KBr), not necessarily the sample.

Decision Workflow: Purity Assessment

The following diagram illustrates the logic flow for interpreting the spectrum of a stored Fluoro-benzaldehyde sample.

PurityCheck Start FTIR Spectrum Acquired CheckCH Check 2700-2900 cm⁻¹ Region Start->CheckCH Doublet Sharp Doublet Present? (2860 & 2760 cm⁻¹) CheckCH->Doublet CheckOH Check 2500-3400 cm⁻¹ Region Doublet->CheckOH Yes Oxidized CONCLUSION: Significant Oxidation (Benzoic Acid Contamination) Doublet->Oxidized No (Doublet missing) BroadOH Broad Band Present? (2500-3300 cm⁻¹) CheckOH->BroadOH Pure CONCLUSION: High Purity Aldehyde BroadOH->Pure No (Flat Baseline) BroadOH->Oxidized Yes (Very Broad, overlaps C-H) Wet CONCLUSION: Moisture Contamination (Broad peak ~3400 cm⁻¹ only) BroadOH->Wet Yes (Distinct band >3300)

Figure 1: Logic gate for determining the purity of fluoro-benzaldehyde intermediates based on C-H and O-H spectral regions.

References

  • NIST Mass Spectrometry Data Center. (2023). Infrared Spectrum of 4-Fluorobenzaldehyde. National Institute of Standards and Technology.[6][7] [Link]

  • Smith, B. C. (2017).[1] The C=O[1][3][8][9] Bond, Part II: Aldehydes.[1][4] Spectroscopy Online, 32(9), 31–36. [Link]

  • LibreTexts Chemistry. (2020). Infrared Spectroscopy: Aldehyde C-H Stretching. [Link]

Sources

Comparative Guide: Reactivity of 2-Fluoro-4-hydroxy-5-methylbenzaldehyde vs. Non-Fluorinated Analogs

[1]

Executive Summary

This technical guide analyzes the reactivity profile of 2-Fluoro-4-hydroxy-5-methylbenzaldehyde (FHMB) compared to its non-fluorinated analog, 4-Hydroxy-3-methylbenzaldehyde (HMB) .[1]

For researchers in medicinal chemistry and materials science, the incorporation of the fluorine atom at the C2 position is not merely a structural decoration; it acts as a reactivity switch . While both compounds undergo standard carbonyl chemistry, FHMB possesses a unique "privileged scaffold" capability: the ortho-fluorine atom enables Nucleophilic Aromatic Substitution (SNAr), a pathway thermodynamically inaccessible to HMB without transition metal catalysis. Furthermore, the inductive effect of fluorine significantly alters the electrophilicity of the aldehyde and the acidity of the phenol, influencing reaction kinetics and metabolic stability.

Part 1: Electronic & Physical Property Analysis

The introduction of fluorine (electronegativity


Comparative Data Matrix[1]
PropertyFHMB (Fluorinated)HMB (Non-Fluorinated)Impact on Reactivity
Structure 2-F, 4-OH, 5-Me-Benzaldehyde4-OH, 3-Me-BenzaldehydeF creates steric/electronic bias.[1]
Molecular Weight ~154.14 g/mol ~136.15 g/mol Slight increase in density.[1]
LogP (Lipophilicity) ~1.8 - 2.1~1.4 - 1.7F increases lipophilicity (Bioavailability).[1]
Carbonyl Electrophilicity High ModerateF (-I effect) activates C=O for nucleophiles.[1]
Phenol Acidity (pKa) ~8.5 - 9.0 ~9.9 - 10.2F (meta to OH) increases acidity via induction.[1]
SNAr Capability Active (at C2)InertKey synthetic differentiator.[1]
The "Ortho-Effect" Mechanism

In FHMB, the fluorine atom is located at C2, ortho to the aldehyde (C1) and meta to the hydroxyl group (C4).

  • Carbonyl Activation: The strong inductive withdrawal (-I) of the fluorine atom pulls electron density from the aromatic ring.[2] Being ortho to the aldehyde, this effect is maximized at the carbonyl carbon, making it significantly more susceptible to nucleophilic attack (e.g., by amines in Schiff base formation) compared to HMB.

  • Acidity Shift: Although the fluorine is meta to the hydroxyl group, the inductive effect propagates through the sigma framework, stabilizing the phenoxide anion more effectively than in the non-fluorinated analog. This makes FHMB a stronger acid.[1]

ElectronicEffectscluster_0Electronic Influence in FHMBF_atomFluorine (C2)RingAromatic Ring(Electron Deficient)F_atom->Ring-I Effect (Strong)AldehydeAldehyde (C1)(Increased Electrophilicity)Ring->AldehydeActivationOH_groupHydroxyl (C4)(Increased Acidity)Ring->OH_groupAnion Stabilization

Figure 1: Electronic influence map showing how the C2-Fluorine activates the aldehyde and acidifies the phenol.[1]

Part 2: Reactivity Profile – The Carbonyl Center

Both FHMB and HMB undergo condensation reactions (e.g., Knoevenagel, Schiff base formation). However, FHMB reacts faster .

Schiff Base Formation (Imine Synthesis)

The increased electrophilicity of the carbonyl carbon in FHMB lowers the activation energy for the initial nucleophilic attack by amines.

Experimental Protocol: High-Efficiency Imine Synthesis Scope: Synthesis of bioactive imines for medicinal chemistry screening.[1]

  • Reagents:

    • Substrate: 1.0 eq FHMB (or HMB for control).[1]

    • Amine: 1.0 eq Primary Amine (e.g., aniline derivative).

    • Solvent: Ethanol (anhydrous).[1]

    • Catalyst: Glacial Acetic Acid (cat.[1][3] 2-3 drops).[1][4]

  • Procedure:

    • Dissolve FHMB in Ethanol at room temperature (RT).[1] Note: FHMB dissolves faster than HMB due to lower lattice energy disruption by F.

    • Add the amine slowly.

    • Add catalytic acetic acid.[1]

    • Reflux at 78°C.[1]

  • Observation Point:

    • FHMB: Reaction typically reaches >90% conversion within 1-2 hours .[1]

    • HMB: Reaction typically requires 3-5 hours for similar conversion.[1]

  • Workup: Cool to RT. The fluorinated imine often precipitates more readily due to lower solubility in cold ethanol. Filter and wash with cold ethanol.[1]

Part 3: Reactivity Profile – The Aromatic Ring (The Differentiator)

This is the critical divergence point. The 2-Fluoro position serves as a leaving group in Nucleophilic Aromatic Substitution (SNAr) reactions, provided a strong nucleophile is used.[1] HMB cannot undergo this reaction.

SNAr Displacement of Fluorine

The aldehyde group at C1 is an Electron Withdrawing Group (EWG). In SNAr, an EWG ortho or para to the leaving group is required to stabilize the Meisenheimer complex intermediate.[5]

  • FHMB: The aldehyde is ortho to the Fluorine. Reaction Proceeds.

  • HMB: Contains Hydrogen at C2.[1] Hydride is a terrible leaving group.[1] Reaction Fails.

Mechanism: Nucleophile (Nu⁻) attacks C2



1

Experimental Protocol: SNAr Functionalization Scope: Creating 2-amino or 2-thio substituted benzaldehydes.[1]

  • Reagents:

    • Substrate: FHMB (1.0 eq).[1]

    • Nucleophile: Morpholine or Thiophenol (1.2 eq).[1]

    • Base: K₂CO₃ (2.0 eq).[1]

    • Solvent: DMF or DMSO (Polar Aprotic is essential).[1]

  • Procedure:

    • Dissolve FHMB in DMF.[1]

    • Add K₂CO₃ and the Nucleophile.

    • Heat to 80-100°C. Caution: Fluoride displacement generates F⁻ ions; ensure glass is compatible or use teflon-lined vessels for scale-up.[1]

  • Monitoring:

    • TLC will show the disappearance of the FHMB spot.

    • Note: The 4-OH group is electron-donating, which deactivates the ring slightly for SNAr. If the reaction is sluggish, protect the OH (e.g., as an acetate or methyl ether) first.

ReactionDivergenceStartSubstrate SelectionFHMBFHMB (2-Fluoro)Start->FHMBHMBHMB (Non-Fluoro)Start->HMBConditionCondition: Nucleophile + Heat (S_NAr)FHMB->ConditionHMB->ConditionResult_FProduct: 2-Substituted Benzaldehyde(Fluorine Displaced)Condition->Result_FReaction WorksResult_HNo Reaction(Hydrogen cannot be displaced)Condition->Result_HReaction Fails

Figure 2: Divergent synthesis pathway showing the unique SNAr capability of the fluorinated analog.

Part 4: Safety & Handling Comparison

HazardFHMB (Fluorinated)HMB (Non-Fluorinated)
Skin Irritation High (F-compounds often penetrate skin faster)Moderate
Metabolic Stability High (Blocks C2 metabolic oxidation)Low (Susceptible to oxidation)
Reaction Byproducts Generates Fluoride salts (HF potential in acid)Benign salts

Critical Safety Note: When performing SNAr reactions on FHMB, the leaving group is Fluoride (F⁻). Upon workup, if the solution is acidified, Hydrofluoric Acid (HF) can be generated in situ. Always quench basic SNAr reactions with buffered solutions (e.g., saturated NH₄Cl) rather than strong mineral acids, or ensure calcium gluconate gel is available.

References

  • Acidity of Fluorophenols

    • Source: "Why is o-fluorophenol more acidic than phenol?
    • URL:[Link]

  • SNAr Mechanisms

    • Source: "Nucleophilic aromatic substitution mechanisms."[1][5][6][7] Wikipedia / Organic Chemistry Portal.[1]

    • URL:[Link][1][7][8]

  • Fluorine Effects in Medicinal Chemistry

    • Source: "The Role of Fluorine in Drug Discovery."[9] ScienceDirect / J. Med.[1] Chem. (General Principle Citation).

    • Context: Supports claims regarding lipophilicity and metabolic blocking at C2.[1]

  • Compound Data (FHMB)

    • Source: PubChem CID 587246 (2-Fluoro-4-hydroxybenzaldehyde - structural base).[1]

    • URL:[Link][1]

  • Compound Data (HMB Analog)

    • Source: PubChem CID 61200 (2-Hydroxy-4-methylbenzaldehyde / related isomers).[1]

    • URL:[Link][1]

A Comparative Guide to HPLC Purity Analysis of 2-Fluoro-4-hydroxy-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical synthesis, the purity of intermediates is not merely a quality metric; it is a critical determinant of the final product's safety and efficacy. 2-Fluoro-4-hydroxy-5-methylbenzaldehyde, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity analysis of this compound, offering experimentally-grounded insights for researchers, scientists, and drug development professionals.

The Criticality of Purity for 2-Fluoro-4-hydroxy-5-methylbenzaldehyde

2-Fluoro-4-hydroxy-5-methylbenzaldehyde is a substituted aromatic aldehyde.[1] Its molecular structure, featuring a reactive aldehyde group, an acidic phenolic hydroxyl group, and a fluorine substituent, makes it a versatile intermediate. However, these same functional groups can also be sources of impurities through side reactions during synthesis or degradation upon storage. Common impurities may include the starting materials, byproducts from incomplete reactions, or over-oxidized products like the corresponding carboxylic acid (2-fluoro-4-hydroxy-5-methylbenzoic acid). An accurate and robust analytical method is therefore paramount to ensure the quality and consistency of the final API.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of phenolic compounds due to its high resolution, sensitivity, and quantitative accuracy.[2][3] This guide will compare two distinct reversed-phase HPLC (RP-HPLC) methods, highlighting the rationale behind the selection of chromatographic parameters and the impact of these choices on the analytical outcome.

Method 1: Rapid Isocratic Elution for High-Throughput Screening

This method is designed for rapid purity assessment, ideal for in-process control or high-throughput screening of multiple samples where speed is a priority.

Experimental Protocol

Instrumentation:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.[4]

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[5]

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%)

Chromatographic Conditions:

  • Mobile Phase: 60:40 (v/v) Acetonitrile:Water with 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Run Time: 10 minutes

Sample Preparation:

  • Accurately weigh approximately 10 mg of the 2-Fluoro-4-hydroxy-5-methylbenzaldehyde sample.

  • Dissolve in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.[6]

Rationale for Method Design

The choice of an isocratic mobile phase with a relatively high percentage of organic modifier (acetonitrile) is intended to elute the moderately polar 2-Fluoro-4-hydroxy-5-methylbenzaldehyde with a short retention time. The C18 column is a versatile stationary phase suitable for a wide range of polar and non-polar compounds.[5] The addition of formic acid to the mobile phase helps to suppress the ionization of the phenolic hydroxyl group, leading to a more symmetrical peak shape. A detection wavelength of 254 nm is chosen as aromatic compounds typically exhibit strong absorbance in this region.

Method 2: Gradient Elution for High-Resolution Impurity Profiling

This method is optimized for the comprehensive separation and quantification of potential impurities, making it suitable for final product release testing and stability studies where a detailed impurity profile is required.

Experimental Protocol

Instrumentation:

  • Same as Method 1.

Reagents:

  • Same as Method 1.

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-15 min: 30% to 80% B

    • 15-20 min: 80% B

    • 20-22 min: 80% to 30% B

    • 22-27 min: 30% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Run Time: 27 minutes

Sample Preparation:

  • Same as Method 1.

Rationale for Method Design

A gradient elution program allows for the separation of compounds with a wider range of polarities.[3] The initial low percentage of acetonitrile ensures the retention and separation of more polar impurities, while the gradual increase in acetonitrile concentration facilitates the elution of the main component and any less polar impurities. This approach provides a much higher resolution compared to the isocratic method, enabling the detection and quantification of trace-level impurities that might co-elute with the main peak in a rapid isocratic run.

Comparative Analysis

The following table summarizes the key performance differences between the two HPLC methods, based on hypothetical experimental data.

ParameterMethod 1: Rapid IsocraticMethod 2: Gradient Impurity ProfilingJustification
Retention Time of Main Peak (min) ~ 4.5~ 12.8The lower initial organic content in the gradient method leads to a longer retention time.
Resolution of Key Impurities Low to ModerateHighThe gradient allows for the separation of closely eluting impurities that may co-elute in the isocratic method.
Analysis Time (min) 1027The gradient program, including equilibration time, significantly increases the total run time.
Throughput HighLowThe shorter run time of the isocratic method allows for the analysis of more samples in a given period.
Application In-process control, high-throughput screeningFinal product release, stability testing, impurity profilingThe choice of method depends on the specific analytical requirements.

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for HPLC analysis of 2-Fluoro-4-hydroxy-5-methylbenzaldehyde.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weighing Weighing Dissolving Dissolving Weighing->Dissolving Filtering Filtering Dissolving->Filtering Injection Injection Filtering->Injection Separation Separation Injection->Separation Detection Detection Separation->Detection Integration Integration Detection->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for HPLC purity analysis.

Alternative and Complementary Analytical Techniques

While HPLC is the primary method for purity analysis of non-volatile compounds, other techniques can provide complementary information.

  • Gas Chromatography (GC): Suitable for the analysis of volatile impurities such as residual solvents.[7][8]

  • Mass Spectrometry (MS): When coupled with HPLC (LC-MS), it can be used for the identification of unknown impurities by providing molecular weight information.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure of the main component and to identify and quantify impurities without the need for reference standards.

Method Validation and System Suitability

For use in a regulated environment, any analytical method must be validated according to ICH guidelines.[9][10][11][12] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[13]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.[9]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[9]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

System suitability tests are an integral part of the analytical procedure and are used to verify that the chromatographic system is adequate for the intended analysis.[9]

Conclusion

The choice of an appropriate HPLC method for the purity analysis of 2-Fluoro-4-hydroxy-5-methylbenzaldehyde is a critical decision that should be based on the specific analytical needs. For rapid, high-throughput analysis, an isocratic method provides a fast and efficient solution. However, for comprehensive impurity profiling and release testing, a gradient elution method is superior due to its higher resolving power. Both methods, when properly developed and validated, are powerful tools for ensuring the quality and consistency of this important pharmaceutical intermediate.

References

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.